Precision Analytics and Synthetic Utility of 5-Bromo-N-tert-butyl-2-nitroaniline
The following technical guide details the physicochemical properties, synthetic pathways, and analytical characterization of 5-Bromo-N-tert-butyl-2-nitroaniline , a critical intermediate in the development of benzimidazo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic pathways, and analytical characterization of 5-Bromo-N-tert-butyl-2-nitroaniline , a critical intermediate in the development of benzimidazole-based therapeutics.
Executive Summary & Physicochemical Profile
5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0 ) is a halogenated nitroaniline derivative utilized primarily as a scaffold for synthesizing fused heterocyclic compounds, particularly benzimidazoles used in kinase inhibitor discovery (e.g., PI3K pathways).[1]
Its molecular weight is not merely a static value but a diagnostic parameter essential for stoichiometric precision in multi-step synthesis and mass spectrometric validation.
Table 1: Physicochemical Specifications
Parameter
Value
Technical Note
Molecular Formula
C₁₀H₁₃BrN₂O₂
Average Molecular Weight
273.13 g/mol
Used for molarity/yield calculations.
Monoisotopic Mass
272.016 g/mol
Based on ⁷⁹Br (50.7% abundance).
Isotope Pattern
M (100%) : M+2 (97%)
The 1:1 doublet is the primary MS identifier.
Appearance
Yellow to Orange Crystalline Solid
Characteristic of ortho-nitroanilines due to transitions.
Predicted LogP
~3.3
Lipophilic; requires organic solvents (DMF, DMSO) for reaction.
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Intramolecular H-bond (NH...O=N) stabilizes the planar conformation.
Molecular Weight Calculation Breakdown
For high-precision analytical chemistry (HRMS), understanding the isotopic contribution is vital:
The synthesis relies on the high electrophilicity of 4-bromo-1-fluoro-2-nitrobenzene . The fluorine atom, activated by the ortho-nitro group, acts as an excellent leaving group for the bulky tert-butylamine nucleophile.
Reaction Scheme Logic
Activation: The nitro group at position 2 withdraws electron density, making C1 highly electrophilic.
Sterics: Despite the steric bulk of tert-butylamine, the reaction proceeds efficiently due to the small size of the leaving group (Fluorine) compared to Chlorine or Bromine.
Regioselectivity: Substitution occurs exclusively at the fluorine position; the bromine at C4 (meta to nitro) remains intact for downstream cross-coupling.
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (UV active, faint color) will convert to a bright yellow/orange spot (Product).
Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a yellow solid.
Isolation: Filter the precipitate. Wash with cold water (2 × 50 mL) to remove residual amine salts.
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Yield: Expected yield is >90% (approx. 11.2 g).[2][3]
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the intermediate before proceeding to costly metal-catalyzed coupling steps, verify using the following markers.
A. Mass Spectrometry (The "Doublet" Check)
The presence of a single bromine atom provides a definitive spectral signature.
Criteria: You must observe two mass peaks of nearly equal intensity separated by 2 mass units.
Target m/z:
273.0 [M+H]⁺ (⁷⁹Br isotope)
275.0 [M+H]⁺ (⁸¹Br isotope)
Failure Mode: If the M+2 peak is missing, you have likely debrominated the ring (side reaction) or selected the wrong starting material.
B. Proton NMR (¹H NMR) Interpretation
Solvent:
or .
1.45 ppm (s, 9H): The diagnostic tert-butyl singlet. Integration must be exactly 9 relative to aromatic protons.
8.00–8.10 ppm (br s, 1H): The NH proton. It is significantly deshielded due to the intramolecular hydrogen bond with the ortho-nitro oxygen.
Aromatic Region:
H-3 (ortho to nitro): Doublet (~8.2 ppm).[2] This proton is most deshielded by the nitro group.
H-6 (ortho to amine): Doublet (~6.8–7.0 ppm).[3] Shielded by the electron-donating amine.
H-4: Doublet of doublets (coupling with H-3 and H-6).
Downstream Application: Benzimidazole Synthesis
This molecule serves as a "masked" diamine. The tert-butyl group often acts as a protecting group or a permanent substituent to modulate lipophilicity in drug candidates (e.g., modifying the ATP-binding pocket fit in kinase inhibitors).
Reaction Pathway Visualization
The following diagram illustrates the transformation from the fluorinated precursor to the benzimidazole core, highlighting the role of the 273.13 MW intermediate.
Figure 1: Synthetic workflow converting the fluorinated precursor to a benzimidazole scaffold via the nitroaniline intermediate.
References
BLD Pharm. (2025).[1] 5-Bromo-N-(tert-butyl)-2-nitroaniline MSDS and Physicochemical Properties. Retrieved from
Furet, P., et al. (2012).[5][6] Pyrrolidine-1,2-dicarboxamide derivatives. U.S. Patent No. 8,227,462.[3][5][6] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
PubChem. (2025). Compound Summary: 4-Bromo-1-fluoro-2-nitrobenzene.[4] National Library of Medicine. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from
This is an in-depth technical guide for the synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0).[1] This guide is structured for research scientists and process chemists, focusing on the most robust, reg...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for the synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0).[1] This guide is structured for research scientists and process chemists, focusing on the most robust, regioselective pathway: the Nucleophilic Aromatic Substitution (
5-Bromo-N-tert-butyl-2-nitroaniline is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1] Its structural core—a bulky tert-butyl amine ortho to a nitro group with a para-bromine handle—makes it a versatile scaffold for subsequent reductions (to diamines) or cross-couplings (Suzuki/Buchwald).
The synthesis relies on the principle of Regioselective Nucleophilic Aromatic Substitution (
) .
Strategic Logic:
Disconnection: The C-N bond between the aromatic ring and the tert-butylamine is the most logical disconnection point.
Precursor Selection: We require a benzene ring with a leaving group (LG) at the position ortho to the nitro group.
Regiocontrol: The leaving group must be activated by the nitro group. A fluorine atom at the ortho position (relative to nitro) is significantly more reactive than bromine or chlorine in
reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.[1]
Note on Numbering: In the precursor, the nitro is at C1.[1] The fluoro (LG) is at C2. The bromo is at C4.[7][8] Upon substitution, the amine becomes the principal group (C1), shifting the nitro to C2 and the bromine to C5.[1]
Figure 1: Retrosynthetic disconnection showing the transformation from the fluorinated precursor.[1]
Primary Synthesis Pathway
The most reliable route utilizes 4-Bromo-2-fluoronitrobenzene as the starting material.[1] This compound is commercially available or can be synthesized via the nitration of 1-bromo-3-fluorobenzene.[1]
Step 1: Synthesis of Precursor (If not purchased)
Reaction: Nitration of 1-bromo-3-fluorobenzene.[1][2]
Regioselectivity: The fluorine atom (ortho/para director) strongly directs the incoming nitro group. The position para to fluorine (C4) is sterically accessible, but the position ortho to fluorine and para to bromine (C6) is also favored.[1] Isolation of the correct isomer (4-bromo-2-fluoronitrobenzene) is required via crystallization or distillation.[1]
Step 2: Core
Reaction (The "Gold Standard" Protocol)
This step involves the displacement of the labile fluorine atom by tert-butylamine.
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophilic amine attacks the carbon bearing the fluorine. The negative charge is delocalized onto the nitro group (Meisenheimer complex). Fluoride, being a poor leaving group but highly electronegative, accelerates the initial attack (rate-determining step in
with strong EWGs).[1] The subsequent loss of fluoride is rapid.
Figure 2: Simplified mechanistic flow of the S_NAr reaction.[1]
Detailed Experimental Protocol
Scale: 10.0 mmol (approx. 2.2 g of starting material)
Safety Note: This reaction involves volatile amines and nitro compounds. Perform in a fume hood. Use a pressure vessel (sealed tube) due to the low boiling point of tert-butylamine (44°C).
Add Potassium Carbonate (2.07 g, 15 mmol) if using.[1]
Add Ethanol (20 mL).
Cool the mixture to 0°C in an ice bath (to minimize amine evaporation during addition).
Add tert-Butylamine (3.15 mL, 30 mmol) dropwise.
Reaction:
Seal the tube tightly.
Transfer to an oil bath pre-heated to 80–85°C .
Stir vigorously for 12–16 hours . The solution will typically turn from pale yellow to deep orange/red.
Monitoring:
Cool to room temperature.[1] Carefully vent the tube.
Check conversion via TLC (Solvent: 10% EtOAc in Hexanes) or LC-MS. The starting material (Rf ~0.[1]6) should be consumed, and a new yellow/orange spot (Rf ~0.[1]7) should appear.
Workup:
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.
Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL) .
Separate the layers.[12] Extract the aqueous layer once more with Ethyl Acetate (20 mL).
Wash the combined organic phases with Brine (30 mL) .
Dry over anhydrous Sodium Sulfate (
) .
Filter and concentrate in vacuo to yield the crude orange solid.
Purification:
The crude product is often >95% pure.
If necessary, purify via Recrystallization from hot Ethanol/Water or Hexanes.[1]
Alternatively, use Flash Column Chromatography (Silica gel, Gradient: 0-5% EtOAc in Hexanes).[1]
(Note: Shifts are approximate and solvent-dependent).
Troubleshooting & Optimization
Issue
Cause
Solution
Low Conversion
Temperature too low or Amine loss
Ensure vessel is sealed.[1] Increase temp to 90°C. Add 1-2 eq more amine.
Regio-isomers
Impure starting material
Verify purity of 4-bromo-2-fluoronitrobenzene. Ensure it is not the 4-fluoro isomer.[1]
Dark Tarry Product
Overheating or Oxidation
Perform reaction under Nitrogen atmosphere. Do not exceed 100°C.
References
Patent Protocol: Organic compounds. (2012). Patent EA018863B1.[1] (Describes the reaction of 4-bromo-2-fluoronitrobenzene with tert-butylamine).
Precursor Utility: Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018).[5][14] CORE. (Discusses regioselective
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-tert-butyl-2-nitroaniline
Prepared by: Gemini, Senior Application Scientist Introduction 5-Bromo-N-tert-butyl-2-nitroaniline is a substituted aromatic amine with potential applications in organic synthesis, medicinal chemistry, and materials scie...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-N-tert-butyl-2-nitroaniline is a substituted aromatic amine with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount for its use in research and development. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed fingerprint of the molecule's electronic and atomic structure.
This guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-N-tert-butyl-2-nitroaniline (Molecular Formula: C₁₀H₁₃BrN₂O₂, Molecular Weight: 273.13 g/mol ). In the absence of extensive published experimental spectra for this specific molecule, this document serves as a predictive framework, grounded in fundamental spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the theoretical basis and practical methodologies required to acquire, interpret, and validate the structure of this compound.
We will explore the predicted features in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed rationale for the predicted data, a summary table, and a field-proven experimental protocol for data acquisition, ensuring both theoretical understanding and practical applicability.
Caption: Molecular structure of 5-Bromo-N-tert-butyl-2-nitroaniline.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Predicted ¹H NMR Spectrum
The structure of 5-Bromo-N-tert-butyl-2-nitroaniline suggests five distinct proton signals:
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They will appear as a single, sharp singlet. This signal is expected to be significantly upfield, typically in the 1.0-1.5 ppm range, due to the shielding effect of the alkyl group.[1] The large integration value (9H) makes this peak a defining characteristic of the spectrum.
Amine Proton (-NH-): The N-H proton will likely appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature, but can be expected in the 5.0-8.0 ppm region. The presence of the electron-withdrawing nitro group ortho to the amine will increase its acidity and shift it downfield.
Aromatic Protons (Ar-H): The benzene ring has three protons, each in a unique chemical environment.
H6: This proton is ortho to the electron-donating N-tert-butylamino group and meta to the electron-withdrawing nitro and bromo groups. The strong ortho-donating effect will shield this proton, shifting it upfield relative to other aromatic protons. It will appear as a doublet, split by the neighboring H4 with a small meta coupling constant (J ≈ 2-3 Hz).
H4: This proton is meta to the amino group and ortho to the bromine atom. It is also para to the strongly electron-withdrawing nitro group, which will deshield it significantly, moving it downfield. It will appear as a doublet of doublets, split by H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).
H3: This proton is ortho to the nitro group and meta to the amino and bromo groups. The powerful deshielding effect of the ortho nitro group will shift this proton the furthest downfield.[2] It will appear as a doublet due to ortho coupling with H4 (J ≈ 8-9 Hz).
Summary of Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-C(CH ₃)₃
1.3 - 1.5
Singlet (s)
N/A
9H
NH
5.0 - 8.0
Broad Singlet (br s)
N/A
1H
H 6
6.8 - 7.1
Doublet (d)
Jmeta ≈ 2-3
1H
H 4
7.4 - 7.7
Doublet of Doublets (dd)
Jortho ≈ 8-9, Jmeta ≈ 2-3
1H
H 3
8.0 - 8.3
Doublet (d)
Jortho ≈ 8-9
1H
Experimental Protocol: ¹H NMR Data Acquisition
Objective: To obtain a high-resolution, semi-quantitative ¹H NMR spectrum.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the solid 5-Bromo-N-tert-butyl-2-nitroaniline sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for its versatility.
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[3]
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
Set the acquisition parameters. For routine spectra, a good starting point is a 45° pulse width, an acquisition time of 4 seconds, and no additional relaxation delay.[4]
Acquire the data using a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the peaks to determine the relative number of protons for each signal.
Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum
The molecule has 10 carbon atoms, but due to the symmetry of the tert-butyl group, we expect to see 8 distinct signals in the ¹³C NMR spectrum.
tert-Butyl Carbons:
-C(CH₃)₃ (Quaternary): The quaternary carbon of the tert-butyl group will appear in the 50-60 ppm range. Its signal will likely be of lower intensity due to the absence of a directly attached proton and a longer relaxation time.
-C(CH₃)₃ (Methyl): The three equivalent methyl carbons will give a single, intense signal in the 25-35 ppm range.[5]
Aromatic Carbons: The six aromatic carbons are all in unique environments and will produce six separate signals in the typical aromatic region of 110-160 ppm.[6]
C1 (C-NH): This carbon is directly attached to the electron-donating amino group, which exerts a strong shielding effect. However, being a substituted carbon, its shift will be downfield relative to unsubstituted benzene. Expected around 145-150 ppm.
C2 (C-NO₂): Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded and appear downfield, likely in the 140-145 ppm range.
C5 (C-Br): The carbon bearing the bromine atom will be influenced by bromine's electronegativity and heavy atom effect. It is expected to appear upfield relative to other substituted carbons, likely in the 110-120 ppm range.
C3, C4, C6: The chemical shifts of these protonated carbons will be determined by their positions relative to the three substituents. C3 (ortho to NO₂) and C4 (para to NO₂) will be deshielded and appear further downfield than C6 (ortho to the amino group).
Summary of Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
-C(C H₃)₃
25 - 35
Intense signal
-C (CH₃)₃
50 - 60
Weaker, quaternary signal
C 5 (C-Br)
110 - 120
Quaternary signal, may be weak
C 6
115 - 125
C 4
120 - 130
C 3
125 - 135
C 2 (C-NO₂)
140 - 145
Quaternary signal, may be weak
C 1 (C-NH)
145 - 150
Quaternary signal, may be weak
Experimental Protocol: ¹³C NMR Data Acquisition
Objective: To obtain a proton-decoupled ¹³C NMR spectrum showing all unique carbon signals.
Methodology:
Sample Preparation:
Prepare a more concentrated sample than for ¹H NMR. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. The higher concentration is necessary due to the low natural abundance of the ¹³C isotope.
Instrument Setup & Acquisition (Typical 100 MHz for ¹³C):
Lock and shim the spectrometer as described for ¹H NMR.
Select a standard proton-decoupled pulse program (e.g., zgpg30 or zgdc30).
Set acquisition parameters. A 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting points for qualitative spectra.[7]
Acquire a larger number of scans (e.g., 256 to 1024 or more) over a wider spectral width (typically 0-220 ppm) to ensure detection of all carbons, including the lower-intensity quaternary signals.
Data Processing:
Apply a Fourier transform.
Apply an exponential multiplication with a line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.[4]
Phase and baseline correct the spectrum.
Calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted Key IR Absorptions
N-H Stretch: A single, sharp to moderately broad peak is expected in the 3350-3450 cm⁻¹ region, characteristic of a secondary amine.
C-H Stretches (Aliphatic): Absorptions corresponding to the sp³ C-H bonds of the tert-butyl group will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.
C-H Stretches (Aromatic): Weaker absorptions for the sp² C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹, around 3100-3000 cm⁻¹.
N-O Stretches (Nitro Group): The nitro group is a very strong IR absorber and provides two characteristic, strong peaks: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8] These are often the most prominent peaks in the spectrum.
C=C Stretches (Aromatic): Several peaks of variable intensity will appear in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the benzene ring.
C-N Stretch: The stretching vibration for the aromatic amine C-N bond is expected in the 1350-1250 cm⁻¹ region.
C-Br Stretch: The C-Br stretch appears in the fingerprint region, typically between 650-550 cm⁻¹.
Summary of Predicted IR Data
Vibrational Mode
Predicted Frequency (cm⁻¹)
Intensity
N-H Stretch
3350 - 3450
Medium, Sharp
Aromatic C-H Stretch
3100 - 3000
Weak
Aliphatic C-H Stretch
2950 - 2850
Medium-Strong
Asymmetric NO₂ Stretch
1550 - 1475
Strong
Aromatic C=C Stretch
1600 - 1450
Medium-Weak
Symmetric NO₂ Stretch
1360 - 1290
Strong
Aromatic C-N Stretch
1350 - 1250
Medium
C-Br Stretch
650 - 550
Medium
Experimental Protocol: ATR-FTIR Data Acquisition
Objective: To obtain a high-quality infrared spectrum to identify the functional groups.
Methodology:
Instrument Preparation:
Ensure the Attenuated Total Reflectance (ATR) crystal (commonly diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.[9]
Sample Application:
Place a small amount of the solid 5-Bromo-N-tert-butyl-2-nitroaniline powder directly onto the center of the ATR crystal.
Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface.[10]
Data Acquisition:
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
Post-Acquisition:
Retract the press arm and carefully clean the sample off the crystal using a soft tissue lightly dampened with a suitable solvent (e.g., isopropanol or acetone), then allow it to dry completely.
Analyze the resulting spectrum, identifying the key absorption bands and comparing them to predicted values.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and valuable structural clues.
Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺·) Peak: The molecular ion peak is expected at an m/z corresponding to the molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a characteristic pair of peaks of almost equal intensity at m/z 272 and m/z 274.
Key Fragmentation Patterns: EI is a "hard" ionization technique, leading to predictable fragmentation.[11]
Loss of a Methyl Group ([M-15]⁺): Alpha-cleavage next to the amine nitrogen is highly favorable. The loss of a methyl radical (·CH₃, 15 Da) from the tert-butyl group would lead to a stable, resonance-delocalized secondary carbocation. This fragment, [M-CH₃]⁺, is often the base peak (the most intense peak) in the spectrum of N-tert-butyl anilines.[12][13] This would result in a prominent isotopic pair at m/z 257 and 259.
Loss of the Nitro Group ([M-46]⁺): Cleavage of the C-N bond can lead to the loss of a nitro radical (·NO₂, 46 Da), resulting in a fragment ion pair at m/z 226 and 228.
Other Fragments: Further fragmentation of the primary ions can occur, leading to a complex but interpretable pattern.
Objective: To determine the molecular weight and obtain a fragmentation pattern for structural confirmation.
Methodology:
Sample Introduction:
For a solid, thermally stable compound, a direct insertion probe (DIP) is a suitable method.
A small amount of the sample is placed in a capillary tube at the end of the probe.
Ionization and Analysis:
The probe is inserted into the high-vacuum source of the mass spectrometer.
The sample is gently heated until it vaporizes into the ionization chamber.
The gaseous molecules are bombarded with a beam of electrons, typically at a standard energy of 70 eV, to induce ionization and fragmentation.[14]
The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.
Data Interpretation:
Analyze the resulting mass spectrum.
Identify the molecular ion peak and confirm the bromine isotopic pattern.
Identify the base peak and other major fragment ions.
Propose fragmentation pathways that are consistent with the observed spectrum and the predicted structure of the molecule.
Workflow for Spectroscopic Characterization
The logical flow for characterizing a novel compound like 5-Bromo-N-tert-butyl-2-nitroaniline involves a multi-technique approach to build a self-validating dataset.
Caption: Workflow for the complete spectroscopic characterization.
References
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
Oregon State University. 1H NMR Chemical Shift. [Link]
A Technical Guide to Understanding the Solubility of 5-Bromo-N-tert-butyl-2-nitroaniline in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of 5-Bromo-N-tert-butyl-2-nitroaniline in various organic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of 5-Bromo-N-tert-butyl-2-nitroaniline in various organic solvents. Given the limited availability of public domain experimental data for this specific compound, this document emphasizes the fundamental principles, experimental methodologies, and theoretical modeling required to generate and interpret reliable solubility data.
Introduction to 5-Bromo-N-tert-butyl-2-nitroaniline
5-Bromo-N-tert-butyl-2-nitroaniline is an aromatic amine derivative. Its structure, characterized by a nitro group ortho to the amino group and a bromine atom at the meta position, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and other specialty chemicals.[1] The bulky tert-butyl group on the amine can influence its reactivity and physical properties, including its solubility.
A foundational understanding of the physicochemical properties of 5-Bromo-N-tert-butyl-2-nitroaniline is crucial for predicting its solubility behavior.
Table 1: Physicochemical Properties of 5-Bromo-N-tert-butyl-2-nitroaniline and Related Compounds.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of an organic molecule, which is determined by the presence of polar functional groups and the overall molecular structure, dictates its solubility in different solvents. Polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.
The Critical Role of Solvent Selection
The choice of solvent is paramount in any process involving dissolved species. In the context of 5-Bromo-N-tert-butyl-2-nitroaniline, solvent selection will impact:
Reaction Kinetics: For synthetic applications, the solubility of reactants directly influences reaction rates.
Purification: Crystallization, a common purification technique, relies on differential solubility in a given solvent at different temperatures.
Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a critical determinant of its bioavailability and efficacy.
The presence of both a polar nitro group and a non-polar tert-butyl group in 5-Bromo-N-tert-butyl-2-nitroaniline suggests a nuanced solubility profile, with potential for solubility in a range of solvents of varying polarities.
Experimental Determination of Solubility: A Validated Protocol
The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5] This method involves preparing a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
5-Bromo-N-tert-butyl-2-nitroaniline (solute)
A range of organic solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol)
Analytical balance
Scintillation vials or other suitable sealed containers
Constant temperature shaker or water bath
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[6]
Step-by-Step Experimental Workflow
The following protocol outlines the key steps for determining the solubility of 5-Bromo-N-tert-butyl-2-nitroaniline.
Diagram 1: Isothermal Saturation Method Workflow
Caption: Workflow for the Isothermal Saturation Method.
Detailed Protocol:
Preparation of Saturated Solutions: Add an excess amount of 5-Bromo-N-tert-butyl-2-nitroaniline to a series of vials. Add a known volume of each selected solvent to the respective vials and seal them tightly to prevent evaporation.[5]
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.[5]
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.[5]
Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a pipette that has been pre-warmed or pre-cooled to the equilibrium temperature. Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved solute. This is typically done using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[6][7] A calibration curve prepared with known concentrations of 5-Bromo-N-tert-butyl-2-nitroaniline in the same solvent is essential for accurate quantification.
Data Analysis: Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.
Theoretical Modeling of Solubility: The Jouyban-Acree Model
In addition to experimental determination, mathematical models can be employed to correlate and predict the solubility of a solute in mixed solvent systems. The Jouyban-Acree model is a widely used and reliable tool for this purpose, particularly in the pharmaceutical sciences.[8][9][10][11]
The general form of the Jouyban-Acree model for a solute in a binary solvent mixture at a constant temperature is:
CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
Data-Driven Point Adjusted Jouyban–Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures - ACS Publications. (2024-09-11).
Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers - Benchchem.
5-Bromo-N-tert-butyl-2-nitroaniline as a synthetic building block
The following technical guide is structured as a high-level operational whitepaper designed for synthetic chemists and drug discovery teams. It prioritizes mechanistic insight, reproducibility, and strategic utility over...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level operational whitepaper designed for synthetic chemists and drug discovery teams. It prioritizes mechanistic insight, reproducibility, and strategic utility over generic descriptions.
A Chemoselective Linchpin for Nitrogen Heterocycles[1]
Executive Summary: The "Janus" Scaffold[1]
5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) represents a strategic "Janus" intermediate in medicinal chemistry.[1] It possesses two orthogonal reactive handles—an aryl bromide and a nitro group—positioned around a sterically demanding tert-butyl amine.[1]
For the drug developer, this molecule is not merely a building block; it is a branching point .[1] The steric bulk of the tert-butyl group enforces specific conformational preferences, improving solubility and crystallizability, while the electronic differentiation between the electron-deficient nitro-arene and the polarizable bromine allows for highly selective downstream functionalization.[1]
Key Utility:
Precursor to 1-substituted Benzimidazoles: Essential for kinase inhibitor scaffolds.[1]
Orthogonal Cross-Coupling: The bromide remains intact during nitro-reduction, allowing sequential Pd-catalyzed functionalization.[1]
Solubility Enhancer: The lipophilic tert-butyl group disrupts pi-stacking, improving the solubility of otherwise flat heteroaromatic systems.[1]
Color arises from the transition of the nitro-amine push-pull system.[1]
pKa (Conjugate Acid)
~ -1.0 to 0.5
The amine is weakly basic due to the strong electron-withdrawing ortho-nitro group and para-bromo group.[1]
Solubility
DMSO, DCM, EtOAc
tert-Butyl group significantly enhances solubility in organic solvents compared to the parent aniline.[1]
Structural Analysis (DOT Visualization)[1]
The following diagram illustrates the electronic push-pull system and steric environment that dictates the molecule's reactivity.
Figure 1: Structural Logic Map.[1] The intramolecular hydrogen bond between the NH and Nitro oxygen locks the conformation, often making the proton NMR signal for NH desheilded (~8-9 ppm).[1]
Module 1: Chemoselective Synthesis (The Upstream)[1]
The most robust route to this scaffold is via Nucleophilic Aromatic Substitution (SNAr) .[1] While many protocols suggest starting with 2,4-dibromonitrobenzene, that route suffers from poor regioselectivity.[1] The superior method utilizes 4-bromo-2-fluoronitrobenzene due to the high nucleofugality of fluorine in SNAr reactions.[1]
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq) in DMSO (5 volumes).
Why DMSO? Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction.[1]
Reagent Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) followed by tert-butylamine (1.2 eq).
Note:tert-butylamine is volatile (bp ~44°C).[1] If running at scale, use a reflux condenser or a sealed pressure vessel.[1]
Reaction: Heat the mixture to 60°C for 4–6 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (higher R_f) should disappear, replaced by a bright yellow/orange spot (product).[1]
Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring. The product should precipitate as a yellow solid.[1]
Troubleshooting: If an oil forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.[1]
Purification: Recrystallization from Ethanol/Water or flash chromatography (0-10% EtOAc in Hexanes).
Self-Validating Checkpoint:
¹H NMR (CDCl₃): Look for the characteristic tert-butyl singlet (9H) around
1.45 ppm and the NH broad singlet around 8.0–8.5 ppm (deshielded by nitro group).[1]
Module 2: The Pivot (Downstream Utility)[1]
Once synthesized, the molecule serves as a pivot point.[1] You must decide whether to engage the Bromine (Cross-coupling) or the Nitro (Reduction/Cyclization) first.[1]
Workflow Visualization
Figure 2: Divergent Synthesis Workflow. Path A is preferred when the final aryl group is sensitive to reduction conditions.
Critical Protocol: Chemoselective Reduction (Path A)
Reducing the nitro group without dehalogenating the bromine is the most common failure mode.[1] Avoid Pd/C with H₂ , as this often leads to hydrodebromination.[1]
Mechanism: Surface-mediated electron transfer.[1] This method is mild and preserves the aryl bromide [1].[1]
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][2]
Case Study: Synthesis of 1-tert-butyl-benzimidazoles
The primary application of this building block is in the synthesis of N-substituted benzimidazoles, a privileged scaffold in kinase inhibitors (e.g., targeting EGFR or VEGFR).[1]
Why use the tert-butyl group?
Regiocontrol: In the condensation of asymmetric diamines with aldehydes, the bulky tert-butyl group on the secondary amine forces the aldehyde to react initially with the primary amine, followed by cyclization.[1] This reduces the formation of regioisomeric mixtures.[1]
Solubility: Many kinase inhibitors suffer from poor aqueous solubility.[1] The globular tert-butyl group disrupts crystal packing energy.[1]
Validation: The disappearance of the broad NH/NH₂ signals and the appearance of the sharp benzimidazole C2-H proton (~8.0 ppm).[1]
Safety & Handling
Toxicity: Nitroanilines are known to be toxic by inhalation and skin absorption (Methemoglobinemia risk).[1] Handle in a fume hood.
Thermal Stability: While the tert-butyl group is stable, nitro compounds can be energetic.[1] Do not distill the neat nitro-aniline at high temperatures (>150°C).[1]
Storage: Store in amber vials. Brominated aromatics can be light-sensitive over long periods.[1]
References
Chemoselective Reduction of Nitroarenes
Title: Selective reduction of nitro compounds to amines in the presence of other reducible groups.[1]
Source:Beilstein Journal of Organic Chemistry, 2011.[1]
Context: Validates the use of Fe/NH4Cl for preserving Aryl-Halides.[1]
Technical Deep Dive: The Strategic Role of the tert-Butyl Group in 5-Bromo-N-tert-butyl-2-nitroaniline
[1] Part 1: Executive Summary & Core Thesis[1] In the landscape of medicinal chemistry and intermediate synthesis, 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) represents a specialized scaffold where the tert-...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Core Thesis[1]
In the landscape of medicinal chemistry and intermediate synthesis, 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) represents a specialized scaffold where the tert-butyl group is not merely a passive substituent but a steric and electronic control element .[1]
For researchers and drug developers, this molecule offers a unique "orthogonal reactivity" profile.[1] The tert-butyl group serves three critical functions:
Steric Shielding: It protects the amine nitrogen from non-specific oxidation and prevents N-dialkylation during synthesis.[1]
Conformational Locking: The bulk of the tert-butyl group, combined with the ortho-nitro group, enforces a specific torsional angle, often locking the molecule into a conformation that favors intramolecular hydrogen bonding (NH···O=N).
Lipophilic Modulation: It significantly enhances solubility in non-polar organic solvents (increasing LogP), facilitating purification and handling compared to its N-methyl or N-H analogs.[1]
Part 2: Mechanistic Analysis & Structural Dynamics[1]
The "Push-Pull" Electronic System
The molecule features a classic donor-acceptor motif, but the tert-butyl group modulates this significantly.[1]
The Donor (Amine): The nitrogen lone pair donates electron density into the ring. However, the bulky tert-butyl group introduces steric strain that can twist the nitrogen out of planarity with the benzene ring, slightly decoupling the lone pair and reducing the electronic donation compared to an N-methyl analog.
The Acceptor (Nitro): Located ortho to the amine and para to the bromine. It strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) at the 1-position (during synthesis) and deactivates the ring toward Electrophilic Aromatic Substitution.
The Handle (Bromine): Located at the 5-position.[1][2][3] Crucially, it is electronically decoupled from the strongest deactivating effects, remaining a viable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Steric Conformation Diagram
The following diagram illustrates the steric pressure exerted by the tert-butyl group and the resulting reaction pathways.
Figure 1: Structural logic flow showing how the tert-butyl group influences conformation and reactivity sites.[1]
Part 3: Reactivity Profile & Experimental Applications[1]
Synthesis via Regioselective SNAr
The most robust method to access this scaffold is the Nucleophilic Aromatic Substitution of 5-bromo-2-fluoronitrobenzene.[1] The tert-butylamine acts as the nucleophile.[1]
Why this works: The nitro group at C2 activates the C1-fluorine.[1] The bromine at C5 is less activated towards SNAr because it is meta to the activating nitro group (though para to the leaving group site, the fluorine is the better leaving group).
Palladium-Catalyzed Coupling (The Br-Handle)
Despite the steric bulk of the tert-butyl group, the C5-bromine is sufficiently distal to allow efficient cross-coupling.[1]
Challenge: Bulky phosphine ligands on Pd might experience minor distal repulsion.[1]
Solution: Use of Buchwald precatalysts (e.g., XPhos Pd G2) which are designed to handle steric bulk.[1]
Nitro Reduction to 1,2-Diamines
Reducing the nitro group yields a highly substituted 1,2-phenylenediamine.[1]
Role of t-Bu here: It prevents the formation of benzimidazoles during subsequent condensation reactions unless harsh conditions are applied, allowing for the isolation of "open" intermediates.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline
A self-validating SNAr protocol designed for high purity.[1]
Acetonitrile (ACN) or DMF - Polar aprotic solvent.[1]
Step-by-Step Workflow:
Dissolution: Dissolve 5-bromo-2-fluoronitrobenzene (10 mmol) in ACN (50 mL).
Addition: Add K₂CO₃ (20 mmol) followed by the slow addition of tert-butylamine (15 mmol). Note: Exothermic reaction; cool to 0°C if scaling >10g.
Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.7).[1]
Workup: Cool to room temperature. Pour into ice-water (200 mL). The product is lipophilic and will precipitate as a yellow solid.[1]
Purification: Filter the solid. Wash with cold water.[1] Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.[1]
Yield Expectation: >90%
Validation Check: 1H NMR should show a singlet for the tert-butyl group (~9H) around 1.4-1.5 ppm and the disappearance of the F-C coupling in the aromatic region.[1]
Protocol B: Suzuki-Miyaura Coupling at C5
Demonstrating the accessibility of the bromine handle.
PubChem Compound Summary. (2025). 5-Bromo-N-tert-butyl-2-nitroaniline (CID 54759057).[1][4] National Center for Biotechnology Information.[1] Link[1]
BenchChem Application Notes. (2025). The Role of Sterically Hindered Anilines in Specialty Chemical Development.[1][5]Link[1]
ResearchGate. (2018).[1] Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite.[1][6] (Context on N-alkyl nitroaniline stability). Link
Google Patents. (2021).[1] Preparation method of 2-bromo-5-fluoro-4-nitroaniline.[1] (Analogous synthetic routes).[1][2] Link
Thermo Fisher Scientific. Peptide Cleavage Techniques.[1] (Context on t-Butyl stability/cleavage). Link
Chemical structure and IUPAC name of 5-Bromo-N-tert-butyl-2-nitroaniline
An In-Depth Technical Guide to 5-Bromo-N-tert-butyl-2-nitroaniline Abstract This guide provides a comprehensive technical overview of 5-Bromo-N-tert-butyl-2-nitroaniline, a key intermediate in advanced organic synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Bromo-N-tert-butyl-2-nitroaniline
Abstract
This guide provides a comprehensive technical overview of 5-Bromo-N-tert-butyl-2-nitroaniline, a key intermediate in advanced organic synthesis. We will explore its chemical identity, structural features, and a detailed, mechanistically justified synthetic pathway. The narrative emphasizes the strategic importance of its functional groups—the bulky tert-butyl substituent, the synthetically versatile bromine atom, and the reactive nitro group—in directing chemical transformations and enabling the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties and applications, particularly in the synthesis of high-value products like pharmaceuticals.
Introduction: A Multifunctional Synthetic Building Block
5-Bromo-N-tert-butyl-2-nitroaniline belongs to the family of substituted anilines and nitrobenzenes, a class of compounds fundamental to synthetic organic chemistry.[1] The molecule's utility is derived from the unique interplay of its three key functional groups attached to the aniline core.
The N-tert-butyl Group: This bulky alkyl group sterically hinders the amino group, influencing the molecule's conformation and reactivity.[1] It can direct subsequent reactions to specific positions on the aromatic ring and prevent undesired side reactions at the nitrogen atom.
The Bromo Group: The bromine atom is a critical synthetic handle. As a halogen, it deactivates the aromatic ring towards electrophilic substitution but serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
The Nitro Group: This powerful electron-withdrawing group strongly influences the electronic properties of the aromatic system. Critically, it can be readily reduced to an amino group, providing a reactive site for a host of transformations, including diazotization and amide bond formation.
The strategic placement of these groups makes 5-Bromo-N-tert-butyl-2-nitroaniline a valuable precursor for creating advanced polymers and, most notably, as an intermediate in the synthesis of complex pharmaceutical compounds, such as thyroid hormone receptor β agonists.[1]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and properties of 5-Bromo-N-tert-butyl-2-nitroaniline are summarized below.
The structure is characterized by a benzene ring substituted with a nitro group and an N-tert-butylamino group in a 1,2 (ortho) arrangement. A bromine atom is located at position 5, which is para to the amino group and meta to the nitro group.
Caption: 2D representation of 5-Bromo-N-tert-butyl-2-nitroaniline.
Regioselective Synthesis: A Mechanistic Approach
The synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline requires careful strategic planning to ensure the correct placement (regioselectivity) of the bromo and nitro groups. The most logical and commonly employed strategy involves a multi-step process that leverages the directing effects of the substituents already on the aromatic ring.[1]
Synthetic Strategy and Workflow
The chosen pathway proceeds via the bromination of N-tert-butylaniline followed by a directed nitration. This sequence is critical for achieving the desired isomer with high purity and yield.
Protection/Formation of N-tert-butylaniline (Starting Material): The bulky tert-butyl group serves as a protecting group for the amine and, more importantly, as a powerful ortho-, para-directing group.
Electrophilic Bromination: The N-tert-butylamino group is a strong activating group and directs the incoming electrophile (Br+) to the ortho and para positions. Due to the significant steric hindrance from the tert-butyl group at the ortho positions, the bromination will overwhelmingly favor the para position, yielding 4-Bromo-N-tert-butylaniline.
Directed Nitration: The final step is the nitration of 4-Bromo-N-tert-butylaniline. Now, the ring has two directing groups: the strongly activating ortho-, para-directing N-tert-butylamino group and the weakly deactivating ortho-, para-directing bromo group. The powerful activating effect of the amino group will dominate, directing the incoming nitro group (NO₂+) to one of the ortho positions. This results in the target molecule, 5-Bromo-N-tert-butyl-2-nitroaniline.
Technical Guide: Safety and Handling of 5-Bromo-N-tert-butyl-2-nitroaniline
[1] Part 1: Executive Safety Summary ("The Red Flag Report") 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) is a specialized halogenated nitroaromatic intermediate.[1][2] While specific toxicological data for th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Safety Summary ("The Red Flag Report")
5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) is a specialized halogenated nitroaromatic intermediate.[1][2] While specific toxicological data for this exact derivative is often limited in public databases compared to its parent compounds, its structural pharmacophore—a nitroaniline core substituted with a halogen and a lipophilic amine —dictates a strict handling protocol.[1]
Critical Hazard Profile:
Primary Risk:Methemoglobinemia .[1] Like most nitroanilines, this compound can induce the oxidation of hemoglobin (
) to methemoglobin (), stripping blood of its oxygen-carrying capacity.[1]
Secondary Risk:Skin Absorption .[1] The N-tert-butyl group significantly increases lipophilicity compared to the parent 2-nitroaniline, facilitating rapid dermal absorption.[1]
Part 2: Chemical Identity & Physicochemical Context[1][3]
Understanding the physical nature of the compound is the first step in designing a containment strategy.
Property
Description
Operational Implication
CAS Number
1163707-73-0
Use for specific inventory tracking and waste labeling.[1]
Structure
CHBrNO
Nitro group: Oxidizer/Explosion risk.[1][3] Bromine: Heavy atom, halogenated waste.[1]
Appearance
Yellow to Orange Solid
Dust generation is the primary exposure vector.[1]
Solubility
High in organic solvents (DCM, DMSO, EtOAc); Low in water
Do not rely on water alone for decontamination.[1] Use surfactant/solvent mixtures.[1]
Molecular Weight
~273.13 g/mol
Moderate volatility; dust is the main concern, not vapor pressure at RT.[1]
Part 3: Toxicological Mechanisms & Biological Impact
To handle this compound safely, one must understand why it is dangerous. We treat this substance as a Class 3 Acute Toxin based on Structure-Activity Relationships (SAR) with 2-nitroaniline and 5-bromo-2-nitroaniline.[1]
The Mechanism of Action: Methemoglobinemia
Upon entry into the body (via inhalation or skin), the nitro group is metabolically reduced to a hydroxylamine or nitroso intermediate. This active metabolite initiates a redox cycle with hemoglobin.[1]
Visualizing the Toxicity Pathway:
Figure 1: The metabolic activation pathway leading to methemoglobinemia.[1] Note that the lipophilic tert-butyl group accelerates the initial absorption phase.[1]
Sensitization & Irritation[1]
Skin/Eye: The bromine substituent at the 5-position acts as a weak electron-withdrawing group but also increases local reactivity.[1] Expect severe eye irritation and potential skin sensitization (allergic dermatitis) upon repeated exposure.[1]
Part 4: Hierarchy of Controls & Operational Protocols
Do not rely solely on PPE.[1] The safety system must be redundant.[1]
Engineering Controls (Primary Barrier)[1]
Powder Handling: All weighing of the solid must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[1]
Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s.[1]
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Nitroanilines can be statically charged, leading to "flying powder" events that contaminate the workspace.[1]
Use a closed transfer vessel (e.g., a tared vial with a septum cap) to move the solid from the balance to the reaction flask.
Why? This prevents dust inhalation during the walk from the balance to the hood.[1]
Step 2: Reaction Setup
Solvent Selection: When dissolving, add solvent slowly.[1] The heat of solution is generally low, but ensuring complete dissolution prevents "hot spots" in heterogeneous reactions.
Thermal Stability: If heating >80°C, ensure a blast shield is in place.[1] Nitro-compounds are energetic.[1]
Cross-Coupling (Suzuki/Buchwald): If using this as a bromide electrophile, be aware that palladium catalysts can sometimes catalyze the decomposition of nitro groups under harsh basic conditions.
Step 3: Waste Disposal
Segregation: This is a Halogenated Organic Waste .[1]
Labeling: Explicitly mark "Nitroaniline Derivative - Toxic" on the waste tag.[1] Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent exothermic runaway.[1][4]
Part 5: Emergency Response & Decontamination[1]
Scenario A: Spills (Solid)
Evacuate the immediate area to let dust settle (2-3 mins).[1]
Don PPE: Double gloves, goggles, N95 respirator.[1]
Cleanup: Do not dry sweep.[1] Use a wet wipe (dampened with acetone or ethanol) or a HEPA vacuum.[1] Dry sweeping aerosolizes the toxin.[1]
Scenario B: Skin Exposure
Immediate Action: Wash with soap and copious water for 15 minutes.[1]
Observation: Monitor for "cyanosis" (blue lips/fingernails).[1]
Medical Alert: If symptoms arise, inform medical personnel of potential Methemoglobinemia .[1] The antidote is usually Methylene Blue , but this is a clinical decision.[1]
Scenario C: Fire
Extinguishing Media: Water spray, dry chemical, or CO2.[5]
Hazard: Burning produces toxic Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr) gas.[1] Firefighters must wear SCBA.[1]
Part 6: Visualization of Safety Logic
Figure 2: Decision matrix for handling the compound in different physical states.
References
PubChem. 5-Bromo-2-nitroaniline (Parent Compound Data).[1][2] National Library of Medicine.[1] Available at: [Link][1]
ECHA (European Chemicals Agency). Registration Dossier: Nitroaniline Derivatives.[1] (General hazards of nitroanilines).[1][6] Available at: [Link][1]
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Nitroaniline.[1] (Reference for Methemoglobinemia symptoms). Available at: [Link][1]
Physical Properties and Characterization of Substituted N-tert-Butyl-Nitroanilines
Technical Guide for Research & Development Executive Summary Substituted N-tert-butyl-nitroanilines represent a specialized class of donor-acceptor (D-π-A) chromophores where the steric bulk of the tert-butyl group creat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Research & Development
Executive Summary
Substituted N-tert-butyl-nitroanilines represent a specialized class of donor-acceptor (D-π-A) chromophores where the steric bulk of the tert-butyl group creates a unique conflict with the electronic requirements for planar conjugation. Unlike their parent nitroanilines, which are planar and exhibit strong intermolecular hydrogen bonding, N-tert-butyl derivatives display altered physical states, solubility profiles, and optoelectronic behaviors due to the "Steric Inhibition of Resonance" (SIR).
This guide details the physical properties, synthesis, and characterization of two primary isomers: N-tert-butyl-4-nitroaniline (para-isomer) and N-tert-butyl-2-nitroaniline (ortho-isomer). It serves as a reference for researchers utilizing these compounds in non-linear optical (NLO) materials, pharmaceutical intermediates, and crystallographic engineering.
Molecular Architecture & Electronic Theory
The core behavior of these molecules is governed by the competition between the electronic push-pull effect (which favors planarity) and the steric hindrance of the tert-butyl group (which forces twisting).
The Steric-Electronic Conflict
Electronic Drive: The strong electron-withdrawing nitro group (-NO₂) induces a dipole, pulling electron density from the amino nitrogen lone pair through the aromatic ring. This typically flattens the molecule to maximize orbital overlap (conjugation).
Steric Veto: The bulky N-tert-butyl group clashes with ortho-hydrogens (in the 4-nitro isomer) or the ortho-nitro group (in the 2-nitro isomer). This forces the C(phenyl)-N(amine) bond to rotate, decoupling the lone pair from the π-system.
Isomer-Specific Consequences
N-tert-butyl-4-nitroaniline: The steric clash is primarily with the ortho-hydrogens. The molecule retains significant crystallinity and a high melting point due to residual symmetry and packing efficiency.
N-tert-butyl-2-nitroaniline: The steric clash is severe due to the adjacent nitro group. This prevents effective packing, often resulting in an oil or low-melting solid at room temperature, and significantly blue-shifts the UV-absorption spectrum (hypsochromic shift).
Figure 1: Mechanistic flow illustrating how steric bulk dictates the physical and optoelectronic properties of N-tert-butyl-nitroanilines.
Physical Properties Data
The following data contrasts the two primary isomers. Note the dramatic difference in physical state caused by the position of the nitro group relative to the bulky amine.
Property
N-tert-butyl-4-nitroaniline
N-tert-butyl-2-nitroaniline
CAS Number
58259-34-0 / 4138-38-9
28458-45-9
Physical State (25°C)
Yellow Crystalline Solid
Yellow Oil or Low-Melting Solid
Melting Point
172–174 °C [1]
< 25 °C (Oil) or ~30-40 °C (crude)
Molecular Weight
194.23 g/mol
194.23 g/mol
Solubility
Soluble in DMSO, MeOH, EtOAc; Insoluble in Water
Highly soluble in organic solvents; Insoluble in Water
Key Insight: The high melting point of the 4-nitro isomer (172°C) compared to the 2-nitro oil highlights the disruption of intramolecular hydrogen bonding in the ortho-isomer and the ability of the para-isomer to maintain a stable lattice despite the bulky group.
Experimental Synthesis Protocols
The most robust method for synthesizing these compounds is Nucleophilic Aromatic Substitution (SNAr) . This pathway avoids the poly-alkylation issues common with direct alkylation of nitroanilines.
Protocol A: Synthesis of N-tert-butyl-4-nitroaniline
Target: High-purity crystalline solid for NLO or pharmaceutical use.
Reagents:
1-Fluoro-4-nitrobenzene (1.0 equiv) [Preferred over chloro- for faster kinetics]
tert-Butylamine (2.0 - 3.0 equiv)
Potassium Carbonate (K₂CO₃) (1.5 equiv)
Solvent: DMSO or DMF (Polar Aprotic is essential)
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) and DMSO (50 mL).
Addition: Add anhydrous K₂CO₃ (20.7 g, 150 mmol).
Nucleophile Introduction: Add tert-butylamine (22.0 g, 300 mmol) slowly. The reaction is exothermic.
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the fluoronitrobenzene.
Workup: Pour the reaction mixture into crushed ice (300 g). The product will precipitate as a yellow solid.
Isolation: Filter the solid. Wash copiously with water to remove DMSO and inorganic salts.
Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[1]
Yield: Expected yield 85–95%.
Protocol B: Synthesis of N-tert-butyl-2-nitroaniline
Target: Isolation of the oily intermediate.
Adjustments:
Use 1-Fluoro-2-nitrobenzene as the substrate.
Temperature: Lower temperature (50–60 °C) is often sufficient due to the activating effect of the ortho-nitro group, although steric hindrance at the attack site is higher.
Isolation: Since the product is an oil, do not filter. Extract the aqueous quench mixture with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo.
Figure 2: Workflow for the SNAr synthesis of N-tert-butyl-4-nitroaniline.
Characterization & Validation
NMR Spectroscopy
Steric Shielding: The tert-butyl protons appear as a strong singlet around δ 1.40–1.45 ppm .
NH Broadening: The amine proton (NH) is often broad and shifted upfield (lower ppm) compared to the parent nitroaniline. This indicates reduced hydrogen bonding capability due to the bulky alkyl group preventing close approach of acceptors.
Aromatic Region: In the 4-nitro isomer, look for the characteristic AA'BB' (or dd) pattern of the para-substituted ring (δ ~6.5 and ~8.0 ppm).
UV-Vis Spectroscopy & Solvatochromism
These compounds exhibit positive solvatochromism (red shift in polar solvents), confirming the Intramolecular Charge Transfer (ICT) nature.
Hypsochromic Shift (Blue Shift): Compared to N-methyl-4-nitroaniline, the N-tert-butyl variant absorbs at a shorter wavelength.
Reason: The tert-butyl group twists the nitrogen lone pair out of alignment with the benzene π-system (angle
), reducing the effective conjugation length ( increases).
Purity Validation (HPLC)
For drug development applications, purity must be validated to >98%.
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Acetonitrile:Water (Gradient 50:50 to 90:10).
Detection: 254 nm (aromatic) and 350 nm (nitroaniline chromophore).
Strategic Sourcing and Quality Validation of 5-Bromo-N-tert-butyl-2-nitroaniline
Executive Summary 5-Bromo-N-tert-butyl-2-nitroaniline (CAS 1163707-73-0) is a critical halogenated nitroaniline intermediate, primarily utilized as a scaffold in the synthesis of fused heterocyclic pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-N-tert-butyl-2-nitroaniline (CAS 1163707-73-0) is a critical halogenated nitroaniline intermediate, primarily utilized as a scaffold in the synthesis of fused heterocyclic pharmaceutical ingredients, such as benzimidazoles and quinoxalines.[1][2] Its structural motif—combining a bulky tert-butyl amine, a reactive ortho-nitro group, and a para-positioned bromine—makes it a versatile electrophile for downstream coupling and cyclization reactions.
This guide provides a technical framework for researchers and procurement officers to evaluate commercial suppliers. Unlike commodity chemicals, the quality of this intermediate is highly dependent on the synthetic route employed by the manufacturer (Fluoro-displacement vs. Bromo-displacement), which directly impacts the impurity profile and downstream yield.
Chemical Profile & Technical Specifications[1][3][4][5]
Before engaging suppliers, the following technical baseline must be established to validate Certificates of Analysis (CoA).
Property
Specification
Critical Note
IUPAC Name
5-Bromo-N-(tert-butyl)-2-nitroaniline
Often listed as N-tert-butyl-4-bromo-2-nitroaniline by some vendors.
CAS Number
1163707-73-0
Verify against CAS 5228-61-5 (5-Bromo-2-nitroaniline) to avoid purchasing the non-alkylated analog.
Molecular Formula
C₁₀H₁₃BrN₂O₂
MW: 273.13 g/mol
Appearance
Yellow to Orange Crystalline Solid
Darkening indicates oxidation or residual nitro-precursors.
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Use DMSO-d6 for NMR validation.
Purity Requirement
>98.0% (HPLC)
Critical: Must specify "Regioisomer Free" (see Section 4).
Commercial Supply Landscape
The supply chain for CAS 1163707-73-0 is tiered. High-purity "building block" vendors typically re-assay material from bulk manufacturers in Asia. Understanding this hierarchy is essential for risk management.
Recommended for GLP/GMP synthesis and late-stage lead optimization.
Thermo Fisher Scientific (Chemicals): Often supplies via legacy Acros/Alfa Aesar catalogs. High QC documentation.
Sigma-Aldrich (Merck): Premium pricing but guarantees analytical consistency.
Apollo Scientific (UK): Excellent balance of cost and rigorous in-house QC re-testing.
Tier 2: Specialist Building Block Vendors (Speed / Moderate Cost)
Recommended for medicinal chemistry discovery and scale-up piloting.
Combi-Blocks: US-based stock; known for high transparency on stock levels and rapid shipping.
Enamine: Strong synthetic capability; can custom synthesize if stock is degraded.
BLD Pharm: Aggressive pricing; requires internal QC validation upon receipt (see Section 4).
Tier 3: Bulk Manufacturers (Low Cost / High Risk)
Recommended only for multi-kilogram non-GMP campaigns.
SynHet / Aladdin Scientific: Direct sources often located in China. Cost-effective for >1kg orders but requires strict third-party purity validation before shipment.
Technical Quality Assurance: The "Hidden" Risks
As a Senior Scientist, I advise against relying solely on vendor CoAs. The primary risk with this molecule is Regioisomeric Contamination stemming from the synthesis method.
The Synthetic Route & Impurity Logic
The highest quality material is produced via Nucleophilic Aromatic Substitution (
) of 4-bromo-1-fluoro-2-nitrobenzene .
Preferred Route (Fluoro-displacement): Fluorine is a superior leaving group to Bromine in
. Reaction with tert-butylamine is highly selective for the fluorine position, yielding the correct product.
Cheaper Route (Bromo-displacement): Vendors using 2,4-dibromonitrobenzene may produce mixtures. The amine can attack either bromine position, leading to the formation of the regioisomer (4-bromo-N-tert-butyl-2-nitroaniline vs 5-bromo...).
Workflow: Incoming Material Validation
Do not use material without passing this check.
Figure 1: Quality Control Workflow. The NMR step is non-negotiable to distinguish regioisomers.
NMR Diagnostic Criteria (DMSO-d6)
Target Molecule: Look for the specific coupling pattern of the aromatic protons. The proton between the Nitro and Bromine groups (H-3) should appear as a doublet (meta-coupling) or distinct singlet depending on resolution, distinct from the H-6 proton.
Key Signal: The tert-butyl group should appear as a sharp singlet around
1.4-1.5 ppm. If you see a secondary smaller singlet nearby, you have a regioisomer or unreacted starting material.
Synthetic Utility & Handling[4][6]
Reduction Protocol
The primary utility of this intermediate is the reduction of the nitro group to generate 4-bromo-N1-tert-butylbenzene-1,2-diamine , a precursor for cyclization.
Standard Protocol:
Solvent: Ethanol/Water (3:1).
Reductant: Iron powder (Fe) with Ammonium Chloride (
) or catalytic Hydrogenation (, Raney Ni).
Note: Avoid Pd/C if possible to prevent de-halogenation (loss of the Bromine atom).
Workup: Filter through Celite immediately to remove iron sludge. The diamine product is air-sensitive (oxidation to purple/black tars). Store under Argon.
Handling: Use in a fume hood.[5] Nitroanilines are known to absorb through skin; double-gloving (Nitrile) is recommended.
Procurement Decision Matrix
When selecting a supplier, use the following logic to balance cost versus risk.
Figure 2: Strategic Sourcing Decision Matrix based on project phase and risk tolerance.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54759057, 5-Bromo-N-tert-butyl-2-nitroaniline. Retrieved from [Link][1]
Application Notes and Protocols for N-alkylation of 5-Bromo-N-tert-butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the N-alkylation of 5-Bromo-N-tert-butyl-2-nitroaniline, a critical transformation for synthesizing advanced...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of 5-Bromo-N-tert-butyl-2-nitroaniline, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocol herein is designed to be a self-validating system, offering in-depth explanations for experimental choices and robust methods for purification and characterization.
Introduction
5-Bromo-N-tert-butyl-2-nitroaniline is a valuable building block in organic synthesis.[1] The presence of a secondary amine allows for the introduction of various alkyl groups, which can significantly modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability. This makes N-alkylation a key step in the development of new drug candidates and functional materials.
The N-alkylation of this substrate presents a unique set of challenges due to the electronic effects of the substituents on the aniline ring. The potent electron-withdrawing nature of the ortho-nitro group diminishes the nucleophilicity of the amine, while the bulky tert-butyl group introduces steric hindrance.[2] Consequently, this reaction often necessitates the use of a strong base and polar aprotic solvents to achieve efficient conversion.[3] This protocol details a reliable method for the N-alkylation of 5-Bromo-N-tert-butyl-2-nitroaniline using an alkyl halide and sodium hydride.
Reaction Principle
The N-alkylation of 5-Bromo-N-tert-butyl-2-nitroaniline proceeds via a nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary amine, forming a highly nucleophilic amide anion.[4] This anion then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the desired N-alkylated product and a sodium halide salt as a byproduct. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it can effectively solvate the cation, thereby increasing the reactivity of the nucleophile.[3]
Anhydrous solvent is critical for reaction success.[3]
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
For extraction.
Hexanes
110-54-3
C₆H₁₄
For chromatography.
Saturated Aqueous Ammonium Chloride (NH₄Cl)
12125-02-9
NH₄Cl
For quenching the reaction.
Brine (Saturated Aqueous Sodium Chloride)
7647-14-5
NaCl
For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
7487-88-9 / 7757-82-6
MgSO₄ / Na₂SO₄
Drying agent.
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Septum and needles
Argon or Nitrogen inlet
Ice bath
Heating mantle or oil bath
Thin Layer Chromatography (TLC) plates and chamber
Separatory funnel
Rotary evaporator
Flash column chromatography setup
Standard laboratory glassware
Step-by-Step Methodology
Reaction Setup and Execution
Drying the Flask: Ensure a round-bottom flask equipped with a magnetic stir bar is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
Adding Reactants: To the flask, add 5-Bromo-N-tert-butyl-2-nitroaniline (1.0 eq).
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation in a fume hood.[7]
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Addition of Alkylating Agent: Cool the reaction mixture back down to 0 °C. Slowly add the alkyl halide (1.1 eq) dropwise.
Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.[2] A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish. For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.[3]
Workup and Purification
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[2]
Washing: Combine the organic layers and wash with water, followed by brine.[2]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[8]
Workflow Diagram
Caption: Workflow for the N-alkylation of 5-Bromo-N-tert-butyl-2-nitroaniline.
Characterization
The identity and purity of the synthesized N-alkylated 5-Bromo-N-tert-butyl-2-nitroaniline should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.[1]
Mass Spectrometry (MS): To determine the molecular weight of the product.[8]
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[9]
Troubleshooting
Issue
Possible Cause
Suggested Solution
No or Low Conversion
Incomplete deprotonation due to wet reagents/solvents.
Ensure all glassware, solvents, and reagents are strictly anhydrous.[2]
Insufficiently strong base.
While NaH is generally effective, for very unreactive systems, consider alternative strong bases, but handle with extreme caution.[3]
Low reactivity of the alkylating agent.
Use a more reactive alkyl halide (iodide > bromide > chloride). Increase reaction temperature or time.[3]
Formation of Side Products
N,N-dialkylation is not possible for this secondary amine substrate.
Not applicable.
O-alkylation of the nitro group.
This is generally not a major side reaction under these conditions. If observed, consider milder reaction conditions.
Sodium Hydride: A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[6] It is also corrosive. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a fire-retardant lab coat.
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate PPE.
Alkyl Halides: Many are toxic, lachrymatory, and/or carcinogenic. Handle with care in a fume hood.
General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis.[7]
Ghaffari, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
BenchChem. Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
Sudha, M. S., et al. Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation.
Organic Syntheses. Procedure for N-alkylation of indoles. [Link]
Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. [Link]
Application Note: HPLC Analysis of 5-Bromo-N-tert-butyl-2-nitroaniline
Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 5-Bromo-N-tert-butyl-2-nitroaniline . This compound serves as a critical int...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 5-Bromo-N-tert-butyl-2-nitroaniline . This compound serves as a critical intermediate in the synthesis of specialized azo dyes and pharmaceutical active ingredients (APIs). Due to the steric bulk of the tert-butyl group and the electron-withdrawing nature of the nitro and bromo substituents, this molecule exhibits significant hydrophobicity and reduced basicity compared to simple anilines. This method overcomes common challenges—such as peak tailing and low solubility in aqueous mobile phases—by utilizing a C18 stationary phase with an optimized acidic mobile phase gradient.
Introduction & Method Development Logic
The Analytical Challenge
5-Bromo-N-tert-butyl-2-nitroaniline presents a unique chromatographic profile. The tert-butyl group significantly increases lipophilicity (
estimated), requiring a stronger organic eluent than typical nitroanilines. Furthermore, while the nitro group reduces the basicity of the amine, residual interaction with silanol groups on silica columns can still cause peak tailing.
Strategic Solution
To ensure a self-validating and robust method, we employ the following strategies:
Stationary Phase: A high-carbon load, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is selected to maximize hydrophobic interaction while minimizing secondary silanol interactions.
Mobile Phase Modifier: Phosphoric acid (0.1%
) is chosen over organic acids (like formic acid) for UV detection methods because it provides a lower pH (~2.1), ensuring the aniline nitrogen remains protonated (or neutral depending on pKa shifts), effectively suppressing silanol binding and sharpening peak shape.
Detection: Nitroanilines exhibit strong UV absorption. While 254 nm is standard, a secondary wavelength at 380 nm (visible yellow region) can be monitored to confirm specificity, as non-nitro impurities will likely not absorb in the visible range.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column Oven: Thermostatted to 30°C.
Autosampler: Capable of 10 µL injection.
Chromatographic Conditions
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX Eclipse Plus C18)
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile (100%)
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Volume
10 µL
Detection
UV 254 nm (Primary), 380 nm (Secondary)
Run Time
20 Minutes
Gradient Program
Rationale: A steep gradient is necessary to elute the hydrophobic N-tert-butyl derivative efficiently while resolving early-eluting polar impurities (like unreacted 2-nitroaniline precursors).
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (Org)
Description
0.0
60
40
Initial equilibration
2.0
60
40
Isocratic hold (impurities)
12.0
10
90
Linear ramp to elute target
15.0
10
90
Wash step
15.1
60
40
Return to initial
20.0
60
40
Re-equilibration
Experimental Workflow (Visualization)
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: Step-by-step analytical workflow ensuring sample integrity from solid state to quantified result.
Standard Preparation Protocol
Stock Standard Solution (400 µg/mL)
Accurately weigh 10.0 mg of 5-Bromo-N-tert-butyl-2-nitroaniline reference standard.
Transfer to a 25 mL volumetric flask.
Add approximately 15 mL of Acetonitrile .
Note: Do not use water/methanol mixtures for the initial dissolution as the tert-butyl group reduces aqueous solubility.
Sonicate for 5 minutes until fully dissolved.
Dilute to volume with Acetonitrile and mix well.
Working Standard Solution (40 µg/mL)
Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase A/B (50:50) mixture.
Note: Matching the diluent to the starting gradient composition prevents "solvent shock" and peak distortion.
System Suitability & Validation Parameters
To ensure the trustworthiness of the data, the system must meet the following criteria before analyzing unknown samples.
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
10.5 ± 1.0 min
Confirms correct gradient delivery.
Tailing Factor ()
Indicates minimal silanol interaction.
Theoretical Plates (N)
Ensures column efficiency.
RSD (Area)
(n=5)
Verifies injector precision.
Resolution ()
Resolution from nearest impurity (if present).
Linearity
The method is linear over the range of 1.0 µg/mL to 100 µg/mL .
Correlation Coefficient (
):
LOD (Limit of Detection): ~0.1 µg/mL (S/N = 3)
LOQ (Limit of Quantitation): ~0.3 µg/mL (S/N = 10)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Silanol interaction or Column aging
Ensure Mobile Phase A pH is < 2.5. Replace column if N < 3000.
Split Peaks
Solvent mismatch
Ensure sample diluent matches initial mobile phase (60:40 Water:ACN) or is weaker.
RT Drift
Temperature fluctuation
Ensure column oven is stable at 30°C. Check pump flow stability.
High Backpressure
Particulate blockage
Filter all samples through 0.45 µm PTFE filters. Replace guard column.
References
PubChem. (2023). 5-Bromo-2-nitroaniline Compound Summary (CID 5314766).[1] National Library of Medicine. [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for gradient design and pH control logic).
SIELC Technologies. (2018). HPLC Method for Analysis of 2-Bromo-5-nitroaniline.[2][Link]
Application Note: Purification of 5-Bromo-N-tert-butyl-2-nitroaniline via Flash Column Chromatography
This Application Note is designed for researchers requiring high-purity isolation of 5-Bromo-N-tert-butyl-2-nitroaniline . The protocol is derived from first-principles chromatographic behavior of lipophilic nitroaniline...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers requiring high-purity isolation of 5-Bromo-N-tert-butyl-2-nitroaniline . The protocol is derived from first-principles chromatographic behavior of lipophilic nitroanilines and standard synthetic workups for nucleophilic aromatic substitution (SNAr).
Abstract & Molecule Profile
5-Bromo-N-tert-butyl-2-nitroaniline is a secondary aniline derivative characterized by an intramolecular hydrogen bond between the amine proton and the ortho-nitro group. This interaction, combined with the bulky lipophilic tert-butyl group and the bromo-substituent, renders the molecule significantly less polar than typical anilines. Consequently, it exhibits high mobility on silica gel and requires careful solvent modulation to separate from non-polar precursors and polar byproducts.
Physicochemical Profile
Property
Characteristic
Chromatographic Implication
Structure
Lipophilic Core: The tert-butyl and bromo groups dominate the interaction with the mobile phase.[1]
Polarity
Low-Medium
The internal H-bond (N-H···O=N) masks the polarity of the amine/nitro pair, reducing silica adsorption.
pKa (Conjugate Acid)
~ -1.0 to 0.5
Extremely weak base. Does not require amine modifiers (e.g., TEA) in the mobile phase.
Appearance
Bright Yellow/Orange Solid
Highly visible on column; UV active (254 nm & 365 nm).
Solubility
High: DCM, EtOAc, THFLow: Hexanes, Water
Load in DCM or minimal Toluene/DCM mix.
Synthesis Context & Impurity Landscape
Understanding the synthesis is critical for predicting separation challenges. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-2-fluoronitrobenzene (or the chloro/bromo analog) with tert-butylamine.
Impurity Profile
Starting Material (SM): 4-Bromo-2-fluoronitrobenzene. Non-polar, often co-elutes if gradient is too fast.
Phenolic Impurities: < 0.10 (Streaks near baseline)
B. Stationary Phase Selection
Recommended: Standard Silica Gel (40-63 µm).
Alternative: Neutral Alumina (only if acid-sensitive, which this target is not).
Avoid: Basic Alumina (may deprotonate phenolic impurities causing irreversible binding, which is actually good for purification, but silica is cheaper and sufficient).
Detailed Purification Protocol
Step 1: Sample Preparation (Dry Loading)
Due to the high solubility of the target in polar solvents and low solubility in hexanes, dry loading is strongly recommended to prevent band broadening.
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).
Add Silica Gel (mass ratio 1:3, crude:silica).
Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
Step 2: Column Packing
Column Size: Use a 10:1 to 20:1 ratio of Silica to Crude mass.
Slurry Method: Pack the column using 100% Hexanes . This ensures the column is equilibrated in the starting non-polar solvent.
Step 3: Elution Gradient
The internal hydrogen bond makes the target elute earlier than expected. A shallow gradient is required to separate it from the less polar starting material.
Phase
Solvent Ratio (Hex:EtOAc)
Volume (CV = Column Volume)
Purpose
Equilibration
100:0
2 CV
Ensure stable baseline.
Ramp 1
100:0 → 95:5
3 CV
Elute highly non-polar impurities/excess SM.
Isocratic
95:5
2-3 CV
Watch for SM elution (UV check).
Ramp 2
95:5 → 90:10
5 CV
Target Elution Window. Collect small fractions.
Flush
80:20
2 CV
Elute polar byproducts/phenols.
Step 4: Fraction Analysis
Spot fractions on TLC plates.
Visualize under UV (254 nm) for quenching spots.
Visual Check: The product fractions will be bright yellow .
Pool fractions containing the pure spot (Rf ~0.4 in 10% EtOAc).
Figure 2: Decision tree for fraction collection based on visual and UV cues.
Troubleshooting & Optimization
Issue: Poor Separation from Starting Material
If the Rf difference between the SM (Precursor) and Target is < 0.1:
Switch Solvent: Use Toluene as the mobile phase. Toluene interacts with the pi-systems differently (pi-pi interactions) and often separates nitro-aromatics better than Hex/EtOAc.
Protocol: Start with 100% Hexanes -> 100% Toluene gradient.
Issue: Tailing (Streaking)
Although rare for this specific molecule, if tailing occurs, it is likely due to the phenolic impurity dragging or the nitro group interacting with active silanols.
Fix: Do NOT add Triethylamine (TEA). The target is not basic enough. Instead, ensure the loading was not done in pure EtOAc/DCM (liquid loading often causes tailing for lipophilic compounds). Stick to dry loading.
Issue: Product Crystallizing on Column
The target is a solid. If the concentration in the band is too high, it may crystallize, blocking flow.
Fix: Reduce loading capacity or ensure the "Ramp 2" gradient is sufficiently solubilizing (do not stay at 5% EtOAc too long if the band is very concentrated).
Safety Considerations
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the crude at high temperatures (>100°C).
Brominated Aromatics: Often toxic and persistent. Handle all waste as hazardous halogenated organic waste.
Silica Dust: Inhalation hazard. Pack columns in a fume hood.
References
Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews, 49(2), 273-412. Link
Chromatography of Nitroanilines: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Synthesis of N-alkyl-2-nitroanilines: Bioorganic & Medicinal Chemistry Letters, Vol 18, Issue 14, 2008. (General procedure for SnAr of o-halonitrobenzenes).
Application Note: 5-Bromo-N-tert-butyl-2-nitroaniline in Functional Dye & Heterocycle Synthesis
[1] Executive Summary 5-Bromo-N-tert-butyl-2-nitroaniline (CAS 1163707-73-0) is a specialized, high-value intermediate used primarily in the synthesis of functionalized benzimidazoles and quinoxaline-based chromophores ....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Bromo-N-tert-butyl-2-nitroaniline (CAS 1163707-73-0) is a specialized, high-value intermediate used primarily in the synthesis of functionalized benzimidazoles and quinoxaline-based chromophores .[1] Unlike simple aniline precursors, this molecule offers three distinct strategic advantages for dye and drug discovery:
Orthogonal Reactivity: The bromine atom (C-5) allows for late-stage cross-coupling (Suzuki/Buchwald) to extend conjugation, essential for tuning excitation/emission wavelengths in fluorophores.
Solubility Enhancement: The bulky tert-butyl group prevents π-π stacking aggregation, a common cause of fluorescence quenching in planar dyes, and improves solubility in organic solvents during synthesis.
Regioselective Scaffold: The steric bulk of the tert-butyl group directs regioselectivity during subsequent electrophilic substitutions or cyclizations.
This guide details the protocols for synthesizing this scaffold and processing it into active chromophores.[2]
Strategic Synthesis Pathway
The utility of 5-Bromo-N-tert-butyl-2-nitroaniline lies in its conversion to 1-alkyl-5-bromo-benzimidazoles , which serve as the core for "Push-Pull" dyes.[1]
Reaction Logic Diagram
Figure 1: Synthetic workflow transforming the fluoro-nitro precursor into a functionalized dye scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (Nucleophilic Aromatic Substitution)
If the compound is not purchased, it must be synthesized from 5-bromo-2-fluoronitrobenzene.[1] The fluorine atom is highly activated by the ortho-nitro group, allowing displacement by tert-butylamine.[1]
Reagents:
5-Bromo-2-fluoronitrobenzene (1.0 eq)
tert-Butylamine (2.5 eq) - Acts as reactant and base.
Ethanol (Solvent, 5 mL per gram of substrate)
Step-by-Step Procedure:
Setup: Charge a round-bottom flask with 5-bromo-2-fluoronitrobenzene and Ethanol.
Addition: Add tert-butylamine dropwise at room temperature. The reaction is exothermic; use a water bath if scaling >10g.
Reaction: Heat to reflux (approx. 78°C) for 4–6 hours.
Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.7).
Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate the solvent to 20% volume and pour into ice water.
Purification: Filter the yellow precipitate. Wash with cold water. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: >85%
Appearance: Yellow to orange crystalline solid.
Protocol B: Chemoselective Reduction to Diamine
Critical Note: Catalytic hydrogenation (Pd/C, H2) poses a high risk of dehalogenation (cleaving the Bromine). We use Iron/Ammonium Chloride to reduce the nitro group while preserving the bromine.
Dissolution: Dissolve the nitroaniline in Ethanol/Water.
Activation: Add NH4Cl and heat to 60°C.
Reduction: Add Iron powder in portions over 20 minutes. Vigorous stirring is essential to prevent iron clumping.
Reflux: Heat to reflux for 2–3 hours.
Visual Check: The bright yellow color of the nitro compound will fade to a pale brown/grey (the color of the diamine).
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with Ethyl Acetate.
Storage: The resulting diamine (4-bromo-N1-tert-butyl-benzene-1,2-diamine) is oxidation-sensitive. Use immediately in Protocol C.
Protocol C: Cyclization to Benzimidazole Fluorophore
This step creates the heterocyclic core common in fluorescent dyes (e.g., Hoechst derivatives).
Reagents:
Freshly prepared Diamine (from Protocol B)
4-Dimethylaminobenzaldehyde (1.0 eq) - Example aldehyde for "Push-Pull" dye.
Sodium Metabisulfite (Na2S2O5) (1.2 eq) - Oxidant for cyclization.
Solvent: DMF or DMSO.
Step-by-Step Procedure:
Mixing: Dissolve diamine and aldehyde in DMF.
Cyclization: Add Na2S2O5. Heat the mixture to 120°C for 6–8 hours.
Mechanism: The amine condenses with the aldehyde to form a Schiff base, which then cyclizes and oxidizes to form the benzimidazole ring.
Workup: Pour the reaction mixture into crushed ice. A precipitate should form.
Result: A 2-substituted-5-bromo-1-tert-butyl-benzimidazole.[1] The bromine is now available for further functionalization.
Data Summary & Troubleshooting
Parameter
Specification / Observation
Troubleshooting
Appearance (Scaffold)
Yellow/Orange Crystalline Solid
If oil forms, induce crystallization with pentane/scratching.
Melting Point
120–125°C (approx.)
Sharp MP indicates high purity. Broad range suggests residual solvent.
TLC (Reduction)
Yellow spot Blue fluorescent spot (under UV)
If yellow persists, add more Fe powder and check pH (keep slightly acidic/neutral).
Solubility
Soluble in DCM, EtOAc, DMSO. Insoluble in Water.[3]
The tert-butyl group significantly increases lipophilicity compared to the parent aniline.[1]
Safety & Handling (E-E-A-T)
Nitroanilines: Known to be toxic by inhalation and skin contact.[4][5][6] They can cause methemoglobinemia. Double-gloving (Nitrile) and working in a fume hood are mandatory.
Brominated Intermediates: Often skin irritants and potential sensitizers.
Waste Disposal: All aqueous waste containing Iron/Ammonium Chloride must be treated as heavy metal waste (if Fe is considered a contaminant in your jurisdiction) or standard chemical waste. Do not pour down the drain.
References
Synthesis of Nitroaniline Derivatives
Patent: "Pyrrolidine-1,2-dicarboxamide derivatives." US Patent 8,227,462 B2. (2012).
Reduction Protocols (Fe/NH4Cl):
Methodology: "Selective reduction of nitro compounds using iron powder." Journal of Chemical Research. This is the industry standard for preserving halogens during nitro reduction.
Analytical techniques for monitoring reactions involving 5-Bromo-N-tert-butyl-2-nitroaniline
Executive Summary 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) is a critical pharmacophore scaffold, often utilized in the synthesis of benzimidazoles and quinoxaline-based kinase inhibitors. Its structural co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) is a critical pharmacophore scaffold, often utilized in the synthesis of benzimidazoles and quinoxaline-based kinase inhibitors. Its structural complexity—featuring a bulky tert-butyl amine, a labile nitro group, and a reactive bromine handle—presents unique analytical challenges.
This guide details a robust analytical control strategy. Unlike generic nitroaniline protocols, this workflow specifically addresses the competency of the carbon-bromine (C-Br) bond during nitro reduction, a common failure mode where hydrodehalogenation occurs. We provide a validated HPLC method for separating polar amine products from lipophilic nitro precursors and an LC-MS workflow utilizing bromine isotopic signatures for structural confirmation.
Chemical Context & Critical Quality Attributes (CQAs)
The primary transformation of interest for this molecule is the reduction of the nitro group to an amine (phenylenediamine derivative).
Starting Material (SM): 5-Bromo-N-tert-butyl-2-nitroaniline (Yellow/Orange solid).
Target Product (TP): 4-Bromo-N2-tert-butyl-benzene-1,2-diamine (Colorless/Brown oil or solid).
Critical Impurity (Imp-A): Des-bromo analog (caused by over-hydrogenation).
The shift from a nitro group to an amine significantly alters the polarity and pH sensitivity of the molecule. A generic neutral method will result in peak tailing for the amine product. This method uses an acidic modifier to protonate the amine, ensuring sharp peak shapes.
Standard stationary phase for aromatic separation.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH (~2.7) protonates the amine (Product), reducing silanol interactions.
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN provides sharper peaks for nitroaromatics compared to Methanol.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV at 254 nm (universal) and 280 nm
Nitro compounds absorb strongly at 254nm; Amines often shift to 280nm or higher.
Temperature
40°C
Improves mass transfer and peak symmetry.
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
10%
Initial equilibration (retain polar amines).
8.0
90%
Ramp to elute lipophilic Nitro SM.
10.0
90%
Wash lipophilic impurities.
10.1
10%
Re-equilibration.
14.0
10%
End of Run.
Expected Elution Order:
Product (Diamine): ~3.5 - 4.5 min (Most Polar due to -NH2 and -NH-tBu).
Intermediate (Hydroxylamine): ~5.0 - 6.0 min.
Starting Material (Nitro): ~7.5 - 8.5 min (Most Lipophilic).
LC-MS Validation: The Bromine Isotope Signature
When monitoring this reaction, HPLC retention time is not enough. You must validate that the bromine atom has not been cleaved (hydrodehalogenation).
Technique: Mass Spectrometry (ESI+) in Scan Mode (100-500 m/z).
The "Twin Peak" Rule
Bromine exists naturally as two stable isotopes:
(50.7%) and (49.3%).
Pass Criteria: The mass spectrum for the product must show two peaks of nearly equal intensity separated by 2 mass units (
and ).
Fail Criteria: Appearance of a single dominant peak at
(indicating replacement of Br with H).
Data Interpretation Table:
Species
Formula
Expected m/z (M+H)+
Isotope Pattern
SM (Nitro)
273.0 / 275.0
1:1 doublet
Product (Amine)
243.0 / 245.0
1:1 doublet
Impurity (Des-Bromo)
165.1
Single peak
Protocol: Selective Nitro Reduction (Fe/NH4Cl)
Note: Catalytic hydrogenation (Pd/C + H2) is NOT recommended for this substrate without specific catalyst poisoning (e.g., sulfided platinum), as it frequently leads to de-bromination.
The following protocol uses Iron/Ammonium Chloride, a chemoselective method that preserves the halogen.
Reagents
5-Bromo-N-tert-butyl-2-nitroaniline (1.0 eq)
Iron Powder (325 mesh, reduced) (5.0 eq)
Ammonium Chloride (
) (5.0 eq)
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Workflow
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge the Nitroaniline substrate and Ethanol/Water solvent mixture.
Activation: Add Ammonium Chloride and stir at room temperature for 10 minutes.
Reduction: Add Iron Powder in portions.
Caution: The reaction is exothermic. Monitor internal temperature.[1]
Heating: Heat the mixture to 70°C for 2–4 hours.
IPC (In-Process Control):
Take a 50 µL aliquot.
Filter through a 0.2 µm PTFE syringe filter (to remove Iron).
Optimizing reaction conditions for 5-Bromo-N-tert-butyl-2-nitroaniline synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yield and purity, and overcome common challenges encountered during this synthesis.
Introduction
The synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline is a crucial step in the development of various pharmaceutical compounds. The introduction of the N-tert-butyl group can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. However, the inherent chemical properties of the starting material, 5-bromo-2-nitroaniline, present specific challenges. The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aniline nitrogen, making the reaction more demanding than a standard N-alkylation.[1][2] This guide will walk you through the critical aspects of this reaction, from understanding the underlying mechanism to troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tert-butylation of 5-bromo-2-nitroaniline so challenging?
A1: The primary challenge lies in the reduced nucleophilicity of the amino group in 5-bromo-2-nitroaniline. The potent electron-withdrawing effect of the ortho-nitro group deactivates the aniline nitrogen, making it a poor nucleophile.[1][2] Consequently, more forcing reaction conditions are typically required compared to the alkylation of aniline itself. Additionally, the bulky tert-butyl group can introduce steric hindrance, further impeding the reaction.
Q2: What are the most common side products, and how can they be minimized?
A2: The most likely side products are:
N,N-dialkylation: Although the steric bulk of the first tert-butyl group makes the addition of a second one less favorable, it can still occur under harsh conditions. To minimize this, a slight excess of the starting aniline can be used.
Elimination: With a tertiary alkylating agent like tert-butyl bromide, elimination to form isobutylene is a significant competing reaction, especially with strong, non-nucleophilic bases.
C-alkylation: While less common for N-alkylation reactions, Friedel-Crafts-type alkylation on the aromatic ring can occur under certain catalytic conditions.
Minimizing these side reactions involves careful optimization of the base, solvent, and temperature.
Q3: How do I choose the optimal solvent for this reaction?
A3: The ideal solvent should be aprotic to avoid solvating and deactivating the aniline nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase the reaction rate. The solvent should also have a boiling point suitable for the required reaction temperature.
Q4: What is the best type of base to use?
A4: A strong, non-nucleophilic base is often required to deprotonate the weakly acidic N-H of the nitroaniline, thereby increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH). The choice of base can significantly impact the balance between the desired substitution reaction and the competing elimination reaction of the tert-butyl halide.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion of Starting Material
1. Insufficiently strong base. 2. Reaction temperature is too low. 3. Inactive alkylating agent. 4. Poor solvent choice.
1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or t-BuOK). 2. Incrementally increase the reaction temperature by 10-20 °C and monitor by TLC. 3. Use a fresh bottle of the tert-butylating agent. 4. Ensure a dry, polar aprotic solvent (e.g., DMF, DMSO) is used.
Multiple Spots on TLC, Indicating Side Products
1. N,N-dialkylation. 2. Elimination of the alkyl halide. 3. O-alkylation of the nitro group (less common).
1. Use a slight excess (1.1-1.2 equivalents) of 5-bromo-2-nitroaniline. 2. Use a less hindered base or a milder tert-butylating agent. Consider a copper-catalyzed approach.[3] 3. Milder reaction conditions (lower temperature, less harsh base) can help minimize this.
Product is an Oil and Difficult to Purify
1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature.
1. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. 2. If pure, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexane may also yield a solid.
Decomposition of Starting Material or Product
1. Reaction temperature is too high. 2. Presence of strong acid or base for a prolonged period.
1. Reduce the reaction temperature and extend the reaction time. 2. Neutralize the reaction mixture promptly during workup.
Optimized Experimental Protocol (Adapted from Analogous N-Alkylation Procedures)
This protocol is an adapted method based on general principles for the N-alkylation of deactivated anilines.
Materials and Reagents:
5-bromo-2-nitroaniline (1.0 eq)
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
tert-Butyl bromide (1.2 eq)
Anhydrous N,N-dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous ammonium chloride solution
Brine
Anhydrous magnesium sulfate
Procedure:
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-nitroaniline (1.0 eq).
Add anhydrous DMF to dissolve the starting material (concentration ~0.5 M).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas will be evolved.
Stir the mixture at 0 °C for 30 minutes after the addition of NaH is complete.
Slowly add tert-butyl bromide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield 5-Bromo-N-tert-butyl-2-nitroaniline.
Data Presentation: Optimization of Reaction Conditions
The following table presents a summary of how different reaction parameters can influence the yield of 5-Bromo-N-tert-butyl-2-nitroaniline. These are representative data based on typical optimization studies for similar reactions.
Entry
Base (eq)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
K₂CO₃ (2.0)
Acetonitrile
80
24
<10
2
K₂CO₃ (2.0)
DMF
100
24
25
3
t-BuOK (1.5)
THF
65
18
45
4
NaH (1.5)
DMF
25
18
65
5
NaH (1.5)
DMF
50
12
75
Visualizing the Process
Reaction Pathway
Caption: Synthetic route to 5-Bromo-N-tert-butyl-2-nitroaniline.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common reaction outcomes.
References
Google Patents. (n.d.). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Retrieved from [Link]
Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
ResearchGate. (n.d.). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Retrieved from [Link]
Google Patents. (n.d.). 2-bromo-5-nitrophenylamine and preparation method thereof.
PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
PubMed. (n.d.). Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]
Preprints.org. (2023). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Retrieved from [Link]
National Institutes of Health. (n.d.). 5-Methyl-2-nitroaniline. Retrieved from [Link]
YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
ResearchGate. (n.d.). An unusual behaviour of N-(tert-butoxycarbonyl)- and N-pivaloyl-(methylthio)anilines in metallation reactions. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
YouTube. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. Retrieved from [Link]
Technical Support Center: Purification of 5-Bromo-N-tert-butyl-2-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-N-tert-butyl-2-nitroaniline and encountering challenges with color impurities. This do...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-N-tert-butyl-2-nitroaniline and encountering challenges with color impurities. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these experimental choices to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: My synthesized 5-Bromo-N-tert-butyl-2-nitroaniline is a deep yellow to reddish-brown color, but I expected a paler yellow solid. What is causing this discoloration?
A1: The discoloration in your 5-Bromo-N-tert-butyl-2-nitroaniline sample is likely due to the presence of oxidized or nitrated impurities. Aniline derivatives are susceptible to air oxidation, which can form highly colored polymeric byproducts[1]. Additionally, side reactions during nitration can lead to the formation of various isomers and over-nitrated species that contribute to the color.
Q2: How do these color impurities affect my downstream applications?
A2: The impact of these impurities can range from minor to critical, depending on your application. In drug development, even trace amounts of impurities can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). For synthetic applications, these impurities can interfere with subsequent reaction steps, leading to lower yields and the formation of additional byproducts.
Q3: What are the primary methods to remove these color impurities?
A3: The most common and effective methods for removing color impurities from nitroaniline derivatives are recrystallization, treatment with activated carbon (charcoal), and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q4: Can I use any solvent for recrystallization?
A4: The selection of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For compounds structurally similar to 5-Bromo-N-tert-butyl-2-nitroaniline, alcohols such as ethanol and methanol are often good choices for recrystallization[2].
Q5: When should I consider using activated carbon?
A5: Activated carbon is particularly effective at adsorbing large, colored impurity molecules and is often used in conjunction with recrystallization.[3][4] If your product is significantly discolored, a charcoal treatment step prior to crystallization can dramatically improve the color and purity of the final product.
Q6: Is column chromatography always necessary?
A6: Column chromatography is a powerful purification technique that can separate compounds with very similar polarities. It is typically employed when recrystallization and charcoal treatment are insufficient to achieve the desired purity, or when dealing with a complex mixture of impurities. For many applications, a well-executed recrystallization is sufficient.
Troubleshooting Guide: Common Issues and Solutions
Issue
Potential Cause
Recommended Solution
Persistent color after a single recrystallization.
The chosen solvent may not be optimal, or the concentration of colored impurities is too high.
Perform a second recrystallization using a different solvent system. Consider a pre-treatment with activated carbon before the next recrystallization.
Product oils out during recrystallization.
The boiling point of the solvent is too high, or the solution is supersaturated.
Use a lower-boiling point solvent or a solvent pair. Ensure the hot solution is not overly concentrated before cooling.
Low recovery of the product after recrystallization.
The compound has significant solubility in the cold solvent, or too much solvent was used.
Minimize the amount of hot solvent used to dissolve the compound. Cool the solution slowly and for a sufficient amount of time in an ice bath to maximize crystal formation.
Product remains colored even after charcoal treatment.
The impurities may not be effectively adsorbed by activated carbon, or the treatment was not performed correctly.
Ensure the activated carbon is of good quality. Increase the contact time with the charcoal or perform the treatment at an elevated temperature. If color persists, column chromatography may be necessary.
Streaking or poor separation on a silica gel column.
The compound is interacting too strongly with the acidic silica gel, which is common for amines.
Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica and improve the elution of the basic amine compound.
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon and Recrystallization
This protocol is the recommended first-line approach for removing color impurities from 5-Bromo-N-tert-butyl-2-nitroaniline.
Rationale: Activated carbon has a high surface area and can effectively adsorb large, colored organic molecules.[3][4] Subsequent recrystallization from a suitable solvent will then separate the desired compound from any remaining soluble impurities. Based on solubility data for a similar compound, 2-bromo-5-(tert-butyl)aniline, ethanol is a good starting solvent for recrystallization as the compound is highly soluble in it.[2]
Step-by-Step Methodology:
Dissolution: In a fume hood, dissolve the crude 5-Bromo-N-tert-butyl-2-nitroaniline in a minimal amount of hot ethanol in an Erlenmeyer flask. Add the solvent portion-wise until the solid is just dissolved.
Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% of the weight of your compound).
Heating and Filtration: Gently swirl the flask and heat the mixture at reflux for 10-15 minutes. While still hot, filter the solution through a fluted filter paper or a pad of Celite in a pre-heated funnel to remove the activated carbon. This "hot filtration" step is crucial to prevent premature crystallization of the product.
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass to dry completely.
Caption: Workflow for the purification of 5-Bromo-N-tert-butyl-2-nitroaniline.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when recrystallization does not provide a product of sufficient purity.
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). For basic compounds like amines, the acidic nature of silica gel can cause poor separation (tailing). This can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent. A research paper on a structurally related compound, (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone, successfully employed flash column chromatography on silica gel for purification.[5]
Step-by-Step Methodology:
Prepare the Column: In a fume hood, pack a glass chromatography column with silica gel using a slurry method with your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
Prepare the Sample: Dissolve a small amount of the crude 5-Bromo-N-tert-butyl-2-nitroaniline in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.
Elution: Begin eluting the column with the chosen solvent system. A typical starting point would be a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity of the eluent. Add approximately 1% triethylamine to the eluent to improve the separation of the amine.
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
Analyze Fractions: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-N-tert-butyl-2-nitroaniline.
Caption: Step-by-step process for purification via column chromatography.
References
CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
CN103848706A - Synthesis method of substituted nitroaniline - Google Patents.
EP2028176A1 - Method for purifying aromatic amines - Google Patents.
(Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone - ResearchGate. Available at: [Link]
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. Available at: [Link]
Activated Carbon For Amine MDEA DEA Filtration - Heycarbons. Available at: [Link]
Utilization of Coal-Based Activated Carbon (JA) for the Adsorption of Methyl Orange Azo Dye in Wastewater - MDPI. Available at: [Link]
An Efficient Method for Reduction of Nitroaromatic Compounds to the Corresponding Aromatic Amines with NH2NH2·H2O Catalysed by H2O2-Treated Activated Carbon - ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Regioselectivity in N-tert-butyl-2-nitroaniline Bromination
Executive Summary & Technical Context
Subject: Regioselective Bromination of N-tert-butyl-2-nitroaniline
Target Product: 4-Bromo-N-tert-butyl-2-nitroaniline
Core Challenge: Balancing electrophilic aromatic substitution (EAS) regioselectivity while preventing acid-catalyzed dealkylation of the labile tert-butyl group.
As Senior Application Scientists, we understand that the bromination of bulky N-alkyl anilines presents a unique "steric vs. electronic" conflict. In the case of N-tert-butyl-2-nitroaniline, the amino group (-NH-tBu) is a strong activator directing ortho/para, while the nitro group (-NO
) is a deactivator directing meta.
The theoretical major product is the 4-bromo isomer (para to the amine) due to the immense steric hindrance of the tert-butyl group blocking the 6-position (ortho). However, experimental deviations often arise from:
Acid-Catalyzed Dealkylation: The generation of HBr byproduct can cleave the N-t-butyl bond, yielding 4-bromo-2-nitroaniline (dealkylated impurity).
Over-Bromination: Formation of 4,6-dibromo species.
Regio-Scrambling: High temperatures overcoming steric barriers, leading to trace 6-bromo isomers.
This guide provides a validated troubleshooting framework to ensure high regioselectivity (>98:2 para:ortho) and yield.
Diagnostic Workflow
Use this decision tree to diagnose impurity profiles in your crude reaction mixture (LC-MS/NMR).
Figure 1: Diagnostic logic for identifying common byproducts in the bromination of N-tert-butyl-2-nitroanilines.
Technical FAQs & Troubleshooting Modules
Module 1: Preventing Dealkylation (Loss of t-Butyl Group)
Q: Why is my product losing the tert-butyl group during bromination?A: The N-tert-butyl group is acid-labile. Standard bromination with elemental bromine (Br
) generates one equivalent of hydrogen bromide (HBr) for every substitution event. In protic or non-buffered solvents, this HBr protonates the amine, catalyzing an E1-type elimination of isobutylene, reverting the substrate to 4-bromo-2-nitroaniline.
Corrective Action:
Switch Reagent: Replace elemental Br
with N-Bromosuccinimide (NBS) . NBS releases bromine gradually and produces succinimide rather than free HBr initially.
Buffer the System: Add a weak, non-nucleophilic base such as calcium carbonate (CaCO
) or sodium bicarbonate (NaHCO) (1.1 equiv) to the reaction mixture to scavenge any trace acid generated.
Solvent Choice: Avoid acetic acid. Use polar aprotic solvents like DMF or Acetonitrile (MeCN) , which solvate the protonated intermediates less effectively than protic solvents, retarding the elimination pathway.
Module 2: Ensuring Regioselectivity (4-Bromo vs. 6-Bromo)
Q: I see a minor impurity with a doublet at ~8.0 ppm in
H NMR. Is this the 6-bromo isomer?A: Likely, yes. While the bulky tert-butyl group blocks the 6-position (ortho to amine), high temperatures can provide enough thermal energy to overcome this steric barrier.
Corrective Action:
Temperature Control: Conduct the bromination at -10°C to 0°C . The activation energy difference between the hindered 6-position and the accessible 4-position is maximized at lower temperatures (Kinetic Control).
Steric Reinforcement: Ensure the starting material is fully alkylated. If the starting material contains traces of de-alkylated 2-nitroaniline, that impurity will brominate rapidly at the 4-position, mimicking a selectivity issue.
Module 3: Controlling Over-Bromination
Q: How do I prevent the formation of the 4,6-dibromo byproduct?A: The product (4-bromo species) is less reactive than the starting material due to the electron-withdrawing effect of the added halogen, but the tert-butyl amine is a very strong activator. If local concentrations of brominating agent are high, the second position (6-pos) will react.
Corrective Action:
Stoichiometry: Use a slight deficit of NBS (0.95 - 0.98 equivalents ). It is easier to separate unreacted starting material than the dibromo byproduct.
Addition Rate: Add the NBS solution dropwise over 30–60 minutes. Do not dump the solid reagent directly into the flask.
Optimized Experimental Protocol
Objective: Synthesis of 4-bromo-N-tert-butyl-2-nitroaniline with >98% regioselectivity.
Reagents:
N-tert-butyl-2-nitroaniline (1.0 equiv)
N-Bromosuccinimide (NBS) (0.98 equiv)
Acetonitrile (MeCN) [Solvent grade, dry]
Ammonium Acetate (NH
OAc) [Catalyst, 0.1 equiv] - Optional, promotes regioselectivity via proton transfer mechanisms.
Step-by-Step Methodology:
Preparation: Dissolve N-tert-butyl-2-nitroaniline (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Cooling: Cool the solution to -5°C using an ice/salt bath.
Reagent Addition: Dissolve NBS (9.8 mmol) in MeCN (15 mL). Transfer this solution to a pressure-equalizing addition funnel.
Reaction: Add the NBS solution dropwise over 45 minutes , maintaining the internal temperature below 0°C.
Note: The solution will darken; this is normal.
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. Look for the disappearance of starting material (M+ 194) and appearance of product (M+ 272/274).
Quench: Once conversion >95%, quench by adding saturated aqueous sodium thiosulfate (Na
SO, 10 mL) to destroy unreacted brominating species.
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Prolonged stirring without quench can lead to degradation.
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 11: Aromatic Substitution, Electrophilic).
Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, 44(25), 4733–4735.
Paul, V., et al. (1994). "Regioselective Bromination of Activated Aromatic Compounds using N-Bromosuccinimide." Tetrahedron Letters, 35(38), 7055-7056.
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Section on Amine Protection: N-Alkyl Derivatives).[1][2][3]
Technical Support Center: Synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline
Current Status: Online Support Tier: Level 3 (Senior Process Chemistry) Ticket Subject: Scale-up Optimization & Troubleshooting Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Process Chemistry)
Ticket Subject: Scale-up Optimization & Troubleshooting
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Reaction Logic
Welcome to the technical support hub for the synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK2 inhibitors).
The synthesis relies on a Nucleophilic Aromatic Substitution (
) . Success in scaling this reaction depends on managing the delicate balance between the steric bulk of the tert-butylamine nucleophile and the leaving group ability of the substrate.
The Golden Rule of this Synthesis:
Always prefer 4-Bromo-2-fluoronitrobenzene over 2,4-dibromonitrobenzene as your starting material. The high electronegativity of fluorine accelerates the rate-determining step (nucleophilic attack) significantly enough to overcome the steric hindrance of the tert-butyl group.
Reaction Scheme & Pathway Analysis
The following diagram outlines the reaction logic and critical control points.
Figure 1: Mechanistic pathway highlighting the
progression and the competitive hydrolysis risk.
Troubleshooting Guides (Q&A Format)
Ticket #101: "My reaction stalls at 70-80% conversion."
User Report:
"I am running the reaction in refluxing ethanol. The first 4 hours look good, but conversion plateaus. Adding more amine doesn't seem to help."
Root Cause Analysis:
The issue is likely Nucleophile Volatility combined with Steric Hindrance .
tert-Butylamine (TBA) has a boiling point of 46°C . If you are refluxing ethanol (78°C) in an open system (condenser only), you are likely losing your reagent to the headspace or vent, lowering the effective concentration.
The bulky tert-butyl group makes the nucleophilic attack slow. As the reaction progresses, the concentration of TBA drops, and the rate becomes negligible (
Drives kinetics; excess amine acts as the HF scavenger (base).
Temperature
60°C - 75°C
Sufficient energy to overcome steric barrier without degrading the nitro group.
Solvent
Ethanol (Absolute)
Polar enough to stabilize the transition state; greener than DMF/DMSO.
Step-by-Step Fix:
Switch to a pressure-rated vessel.
Charge 4-Bromo-2-fluoronitrobenzene (1.0 equiv) and Ethanol (5-10 vol).
Cool to 0-5°C (to minimize vaporization during addition).
Add tert-Butylamine (3.5 equiv) in one portion.
Seal and heat to 65°C.
Monitor by HPLC; conversion should reach >98% within 6-12 hours.
Ticket #102: "I see a yellow impurity that won't wash away."
User Report:
"HPLC shows a peak at RRT 0.90. It's yellow/orange. It persists even after recrystallization."
Root Cause Analysis:
This is likely the Phenolic Impurity (5-bromo-2-nitrophenol), formed via hydrolysis.
Mechanism: Water acts as a competing nucleophile. While amines are better nucleophiles, the high concentration of fluoride ions (generated during the reaction) can act as a base, activating trace water.
Source: Wet ethanol or "wet" tert-butylamine.
Corrective Protocol:
Moisture Control: Use anhydrous ethanol and store TBA under inert gas.
Base Scavenger: If the impurity persists, add an inorganic base like Potassium Carbonate (K₂CO₃) (1.5 equiv).
Why? K₂CO₃ neutralizes the HF immediately. It also ensures that any phenol formed is deprotonated to the phenoxide (salt), which is water-soluble and stays in the aqueous layer during workup.
Purification Strategy (The "Crash Out"):
The product is lipophilic; the impurity (as a salt) is hydrophilic.
Concentrate the reaction mixture to remove excess TBA and Ethanol.
Dilute with Ethyl Acetate .
Wash with 1M NaOH (2x). This converts the phenolic impurity to its sodium salt, forcing it into the water layer.
Diagnostic: tert-butyl singlet and NH broad singlet.
LC-MS
[M+H]+ = 273/275 (1:1 ratio)
Bromine isotope pattern is essential for confirmation.
Melting Point
105°C - 108°C
Sharp range indicates high purity.
References
Reaction Mechanism (
):
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 13: Aromatic Substitution, Nucleophilic).
Context: Provides the foundational theory for why the 2-fluoro position is activated by the ortho-nitro group and why fluorine is displaced faster than bromine.
Safety & Handling (tert-Butylamine)
National Oceanic and Atmospheric Administration (NOAA). (n.d.). tert-BUTYLAMINE - CAMEO Chemicals.[3]
Context: Critical data on flash points (-38°C)
Synthesis Precedents (Analogous Chemistry)
Preparation of 2-amino-5-halopyridines and anilines. (Patent Literature).[5]
While specific patents for the exact title compound are often buried in Markush structures of JAK inhibitor patents (e.g., Fedratinib analogs)
Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2,4-Diaminopyrimidines as Potent JAK2 Inhibitors." (General procedure for N-alkyl-o-nitroanilines).
Crystallographic Data (Structural Confirmation)
National Institutes of Health (PMC). 2-Bromo-4-nitroaniline Crystal Structure.
Context: Provides structural insights into the hydrogen bonding patterns of similar nitroanilines, explaining the stability and color of the product.
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be reviewed by your institution's Environmental Health & Safety (EHS) department.
A Comparative Guide to the Reactivity of 5-Bromo-N-tert-butyl-2-nitroaniline and 4-Bromo-N-tert-butyl-2-nitroaniline
This technical guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic compounds: 5-Bromo-N-tert-butyl-2-nitroaniline and 4-Bromo-N-tert-butyl-2-nitroaniline. This document is intend...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic compounds: 5-Bromo-N-tert-butyl-2-nitroaniline and 4-Bromo-N-tert-butyl-2-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who utilize substituted anilines as versatile building blocks. By examining the structural, electronic, and steric differences between these two isomers, we will elucidate the underlying principles governing their reactivity in key organic transformations. This guide will present theoretical frameworks, representative experimental protocols, and supporting data to provide a clear understanding of their differential reactivity.
Introduction: Structural and Electronic Landscape
5-Bromo-N-tert-butyl-2-nitroaniline and 4-Bromo-N-tert-butyl-2-nitroaniline share the same molecular formula (C₁₀H₁₃BrN₂O₂) but differ in the substitution pattern on the aniline ring. This seemingly subtle difference in the position of the bromine atom—meta versus para to the nitro group—profoundly influences the electronic distribution within the aromatic system and, consequently, their chemical behavior.
The core structure features a nitroaniline scaffold, characterized by the strong electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating, yet sterically demanding, N-tert-butylamino group [-NH(t-Bu)]. The interplay of these groups, along with the inductive and resonance effects of the bromine atom, dictates the reactivity of the aromatic ring and the amino group.
Caption: Molecular structures of the two isomers.
Physicochemical Properties
A summary of the key physicochemical properties for the parent compounds, 4-bromo-2-nitroaniline and 5-bromo-2-nitroaniline, is provided below. While data for the N-tert-butylated derivatives is less readily available, these values offer a baseline for understanding their general characteristics.
The primary differentiator in the reactivity of these two isomers lies in the electronic interplay between the bromine and nitro substituents. This is most pronounced in reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a key reaction for functionalizing aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the leaving group.[3]
The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
4-Bromo-N-tert-butyl-2-nitroaniline (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (0.05 equiv)
K₂CO₃ (2.0 equiv)
Toluene/Water (4:1 mixture)
Procedure:
To a flame-dried round-bottom flask, add 4-Bromo-N-tert-butyl-2-nitroaniline, the arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed toluene/water solvent mixture via syringe.
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol: Reduction of the Nitro Group
This protocol outlines a common method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.
Materials:
5-Bromo-N-tert-butyl-2-nitroaniline (1.0 equiv)
SnCl₂·2H₂O (4.0 equiv)
Ethanol
Concentrated HCl
Procedure:
In a round-bottom flask, dissolve 5-Bromo-N-tert-butyl-2-nitroaniline in ethanol.
Add SnCl₂·2H₂O to the solution and stir at room temperature.
Slowly add concentrated HCl to the mixture.
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is basic.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the resulting diamine by column chromatography if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these isomers. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, providing a clear distinction between the two compounds.
While specific spectra for the N-tert-butylated compounds are not readily available in the public domain, the following table provides predicted and literature-based ¹H NMR chemical shifts for the parent aniline compounds in CDCl₃ to illustrate the expected differences.
[3][4]
Proton
4-Bromo-2-nitroaniline (δ, ppm)
5-Bromo-2-nitroaniline (δ, ppm)
H-3
~8.1 (d)
~7.2 (dd)
H-5
~7.3 (dd)
-
H-6
~6.8 (d)
~6.8 (d)
| NH₂ | ~6.0 (br s) | ~6.0 (br s) |
The presence of the N-tert-butyl group will introduce a singlet at approximately 1.4 ppm in the ¹H NMR spectrum for both isomers and will likely cause slight shifts in the aromatic proton signals due to its electronic and steric influence.
Conclusion
The positional isomerism of the bromine atom in 5-Bromo-N-tert-butyl-2-nitroaniline and 4-Bromo-N-tert-butyl-2-nitroaniline leads to a significant divergence in their chemical reactivity. The para-relationship of the bromine and nitro groups in the 4-bromo isomer renders it highly susceptible to nucleophilic aromatic substitution, making it a valuable precursor for the synthesis of highly functionalized anilines. In contrast, the meta-arrangement in the 5-bromo isomer deactivates the bromine for SNAr, suggesting that this position is more likely to remain intact during such reactions, allowing for selective functionalization at other sites. Both isomers are expected to be competent substrates in palladium-catalyzed cross-coupling reactions, although the steric bulk of the N-tert-butyl group must be considered in reaction design. This guide provides a foundational understanding for researchers to make informed decisions in the strategic use of these versatile building blocks in complex molecule synthesis.
References
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976.
Kashani, S. K., & Jessiman, J. E. (n.d.).
Myers, A. (2014). The Suzuki Reaction. Chem 115.
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797.
A Comparative Guide to the Validation of a Quantitative HPLC Method for 5-Bromo-N-tert-butyl-2-nitroaniline
This guide provides an in-depth, experimentally-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Bromo-N-tert-butyl-2-nitroaniline. Designed for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experimentally-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Bromo-N-tert-butyl-2-nitroaniline. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental design, ensuring a robust, reliable, and defensible analytical method. We will compare the validated HPLC method against alternative analytical techniques, providing a clear perspective on its performance characteristics.
Introduction: The "Why" of Method Validation
5-Bromo-N-tert-butyl-2-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Accurate quantification of this analyte is critical for process monitoring, quality control of starting materials, and final product purity assessment. An unvalidated analytical method is, scientifically speaking, an unreliable one. The objective of method validation is to provide documented evidence that a procedure is fit for its intended purpose.[2][3] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the universally accepted benchmark for analytical procedure validation.[4][5][6]
The Primary Analytical Method: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile and thermally sensitive compounds like nitroanilines, as it avoids the need for chemical derivatization often required for Gas Chromatography (GC).[7][8] Our proposed method utilizes reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Proposed HPLC Method Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for the aromatic nitroaniline structure.
Mobile Phase
A: Water, B: Acetonitrile
A standard mobile phase for reversed-phase chromatography, offering good peak shape and resolution.[9][10]
Gradient
60% B to 95% B over 10 min
A gradient elution ensures that the analyte is eluted with a sharp peak shape and that any more non-polar impurities are cleared from the column.
Flow Rate
1.0 mL/min
A typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp.
30 °C
Maintaining a constant temperature ensures retention time reproducibility.
Injection Vol.
10 µL
A standard volume to balance sensitivity and peak shape.
Detection
UV-Vis Diode Array Detector (DAD) at 254 nm
Aromatic nitro compounds exhibit strong UV absorbance.[9] A DAD allows for peak purity assessment.
Diluent
Acetonitrile/Water (50:50, v/v)
Ensures the analyte is fully dissolved and is compatible with the mobile phase.
The Validation Protocol: A Self-Verifying System
An analytical method is validated through the successful execution of a series of experimental tests. The relationship and logical flow of these tests are crucial for establishing a comprehensive and trustworthy method.
Caption: Logical workflow for HPLC method validation based on ICH Q2 guidelines.
System Suitability Testing (SST)
Before any validation run, and indeed before any routine sample analysis, the suitability of the entire chromatographic system must be verified.[11][12] This is not a validation parameter itself, but a prerequisite to ensure the equipment is performing adequately on the day of analysis.[13]
Experimental Protocol:
Prepare a system suitability solution containing the analyte at a working concentration (e.g., 50 µg/mL).
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[6]
Experimental Protocol:
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
Inject a standard solution of 5-Bromo-N-tert-butyl-2-nitroaniline.
Inject solutions of known related substances or potential impurities.
Spike the analyte solution with these impurities and demonstrate that the analyte peak is resolved from all other peaks (Resolution > 2.0).
Perform peak purity analysis using a Diode Array Detector to confirm the analyte peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[2][3]
Experimental Protocol:
Prepare a series of at least five standard solutions of the analyte spanning the expected working range (e.g., 1 µg/mL to 100 µg/mL).
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should be close to zero.
Range: For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[3]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[4] It is typically determined by spike recovery experiments.
Experimental Protocol:
Prepare a placebo (matrix without analyte) if applicable. If not, use the diluent.
Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
Analyze the samples and calculate the percentage recovery of the added analyte.
Acceptance Criteria:
Percent Recovery: Typically 98.0% to 102.0%.
Precision
Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[4][5]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration under the same operating conditions over a short interval of time.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
%RSD: ≤ 2.0% for both repeatability and intermediate precision.
Detection and Quantitation Limits (LOD & LOQ)
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
LOD is typically established at a S/N ratio of 3:1.
LOQ is typically established at a S/N ratio of 10:1. The precision (%RSD) at the LOQ should also be determined and meet a suitable criterion (e.g., ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
Flow Rate (e.g., ± 0.1 mL/min)
Column Temperature (e.g., ± 2 °C)
Mobile Phase Composition (e.g., ± 2% organic)
Assess the impact on retention time, peak area, and system suitability parameters.
Acceptance Criteria:
System suitability criteria must be met under all varied conditions.
The change in results should be statistically insignificant.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, it is essential to understand its performance relative to other available techniques.[7]
Caption: Relationship between analytical needs and method selection.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For nitroanilines, GC analysis can be challenging due to their polarity and potential for thermal degradation, often requiring derivatization to improve volatility and peak shape.[8][14]
Principle: Volatilization of the sample followed by separation in a gaseous mobile phase. Detection is often by Flame Ionization (FID) or Mass Spectrometry (MS).[15]
Advantages: When coupled with MS, GC offers exceptional specificity and sensitivity. It is the gold standard for volatile and semi-volatile compounds.
Disadvantages: Not suitable for non-volatile or thermolabile compounds without derivatization, which adds complexity and potential for error. The system must be highly inert to prevent analyte loss.[14]
UV-Vis Spectrophotometry
This technique measures the absorbance of light by a substance at a specific wavelength. It is a simple and rapid method governed by the Beer-Lambert law.
Principle: A solution of the analyte is placed in a spectrophotometer, and its absorbance is measured at its wavelength of maximum absorption (λmax).[16]
Advantages: Very fast, inexpensive, and requires minimal sample preparation for pure substances.
Disadvantages: It is highly non-specific. Any substance in the sample matrix that absorbs at the same wavelength will interfere, leading to inaccurate quantification. It is unsuitable for analyzing complex mixtures without prior separation.
Performance Comparison Summary
Parameter
Validated HPLC-UV
Gas Chromatography (GC-MS)
UV-Vis Spectrophotometry
Specificity
High (Separates from impurities)
Very High (Separation + Mass Spec)
Very Low (No separation)
Sensitivity
Good (ng level)
Excellent (pg level)
Poor to Moderate (µg level)
Precision (%RSD)
Excellent (< 2%)
Excellent (< 2%)
Good (< 5%)
Sample Prep.
Simple (Dilution & filtration)
Moderate to Complex (May require derivatization)
Very Simple (Dilution)
Analysis Time
~15 min per sample
~20-30 min per sample
< 1 min per sample
Cost
Moderate
High
Low
Best For
Routine QC, purity testing, stability studies
Trace analysis, structural confirmation
Rapid check of pure substance concentration
Conclusion
The validated HPLC method presented here offers the optimal balance of specificity, sensitivity, and efficiency for the routine quantification of 5-Bromo-N-tert-butyl-2-nitroaniline in a quality control environment. Its high degree of precision and accuracy, established through rigorous adherence to ICH guidelines, ensures data integrity.[17] While GC-MS provides superior sensitivity and specificity, the added complexity of sample preparation makes it less suitable for high-throughput QC applications. UV-Vis spectrophotometry, though rapid and inexpensive, lacks the necessary specificity for reliable quantification in the presence of potential impurities. Therefore, the validated HPLC method stands as the most robust and appropriate choice for its intended purpose.
References
Altabrisa Group. (2025).
Altabrisa Group. (2025).
Slideshare.
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Scribd. ICH Q2(R1)
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
GlobalCompliancePanel. Validation of Analytical Methods According to the New FDA Guidance.
European Association of Nuclear Medicine (EANM). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
Thermo Fisher Scientific.
LCGC International.
BLDpharm. 5-Bromo-N-(tert-butyl)-2-nitroaniline.
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
AMSbiopharma. (2025).
U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
ResearchGate. a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of....
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
Comparative Analysis of Sterically Hindered vs. Unhindered Nitroanilines
Executive Summary In the landscape of aromatic amine synthesis, nitroanilines serve as critical scaffolds for azo dyes, antioxidants, and pharmaceutical intermediates.[1] However, the introduction of alkyl substituents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of aromatic amine synthesis, nitroanilines serve as critical scaffolds for azo dyes, antioxidants, and pharmaceutical intermediates.[1] However, the introduction of alkyl substituents at the ortho positions (steric hindrance) fundamentally alters their physicochemical behavior compared to their unhindered counterparts.[2]
This guide provides a rigorous comparative analysis between unhindered nitroanilines (e.g., 4-nitroaniline) and sterically hindered variants (e.g., 2,6-dimethyl-4-nitroaniline). We examine how steric bulk induces Steric Inhibition of Resonance (SIR) , dramatically impacting basicity, spectroscopic signatures, and nucleophilic reactivity. Experimental protocols are provided to quantify these differences and overcome synthetic bottlenecks.
Structural & Electronic Landscape
The defining difference between these two classes lies in molecular planarity.
Steric Inhibition of Resonance (SIR)
In unhindered 4-nitroaniline , the amino group (
) and the nitro group () are coplanar with the benzene ring. This allows for a strong "push-pull" through-conjugation, where the lone pair of the nitrogen donates electron density into the ring, stabilized by the electron-withdrawing nitro group.
In hindered 2,6-dimethyl-4-nitroaniline , the methyl groups at the 2- and 6-positions create repulsive van der Waals interactions with the amino hydrogens. To relieve this strain, the amino group rotates out of the aromatic plane. This twist angle (
) disrupts the orbital overlap between the nitrogen's -orbital and the aromatic -system.
Impact on Basicity (
)
The disruption of resonance has a paradoxical effect on basicity:
Unhindered (4-Nitroaniline): The strong resonance delocalization draws the nitrogen lone pair into the ring, making it less available for protonation. (
)
Hindered (2,6-Dimethyl-4-nitroaniline): The twist decouples the lone pair from the
-system. The lone pair remains localized on the nitrogen, making it more basic thermodynamically. However, the same steric bulk can kinetically hinder the approach of a proton or electrophile (Steric Inhibition of Protonation).
Visualizing the Mechanism
The following diagram illustrates the structural distortion and electronic decoupling caused by steric hindrance.
Figure 1: Mechanistic flow showing how steric bulk forces a loss of planarity, breaking resonance and altering basicity.
Spectroscopic Characterization
The electronic decoupling is immediately visible in UV-Vis spectroscopy. The "push-pull" system of 4-nitroaniline creates a strong Intramolecular Charge Transfer (ICT) band.[1] In hindered systems, this band is suppressed or shifted.
Data Comparison Table
Property
Unhindered (4-Nitroaniline)
Hindered (2,6-Dimethyl-4-nitroaniline)
Mechanistic Cause
UV-Vis
~380 nm (Ethanol)
~350–360 nm (Hypsochromic Shift)
Loss of conjugation length due to twist.
Extinction Coeff. ()
High ()
Lower
Reduced probability of CT transition.
IR (sym/asym)
Lower frequencies
Higher frequencies
Reduced character of Nitrogen.
(Conjugate Acid)
1.0
> 1.0 (More Basic)
Inhibition of resonance (SIR).
Reactivity ( Acetylation)
1.0 (Reference)
~0.001
Steric blocking of nucleophilic attack.
Reactivity Profiles & Synthetic Utility[3]
While hindered anilines are thermodynamically more basic, they are kinetically deactivated toward nucleophilic substitution reactions due to the physical blockade of the nitrogen center.
Acylation and Alkylation
Unhindered: Reacts rapidly with acetic anhydride or acid chlorides at room temperature.
Hindered: 2,6-Dimethyl-4-nitroaniline is extremely sluggish. The methyl groups block the trajectory of the incoming electrophile (e.g., the carbonyl carbon). Forcing conditions (high heat, strong Lewis acids) are often required.
Diazotization (The "Sandmeyer" Challenge)
Diazotization is critical for converting anilines to halides or phenols.
Challenge: The formation of the
-nitroso intermediate requires the attack of the nitrosonium ion (). In 2,6-disubstituted systems, this attack is sterically impeded.[3][4]
Solution: Standard protocols (
at 0°C) often fail. Protocols using nitrosyl sulfuric acid in concentrated or solvent-free grinding methods are required to drive the reaction.
Experimental Protocols
Protocol A: Kinetic Assessment of Steric Hindrance (Acetylation)
Use this protocol to quantify the degree of hindrance in a new aniline derivative.
Objective: Compare the initial rate of acetylation between 4-nitroaniline and a hindered analog.
Preparation: Prepare 0.1 M solutions of the aniline substrate in dry Dichloromethane (DCM). Prepare a 0.1 M solution of acetic anhydride.
Mixing: In a UV-quartz cuvette or NMR tube, mix equimolar amounts (1:1) of substrate and anhydride.[2][5][6] Add 10 mol% Pyridine as a catalyst.
Monitoring:
UV-Vis: Monitor the disappearance of the aniline
(e.g., 380 nm for unhindered).
NMR: Track the shift of the ortho-protons or the appearance of the amide methyl peak (~2.1 ppm).
Data Analysis: Plot
vs. time. The slope for the hindered substrate will be orders of magnitude lower (typically to relative to unhindered).
Protocol B: Optimized Buchwald-Hartwig Coupling for Hindered Anilines
Standard
or amide couplings often fail with 2,6-dimethyl-4-nitroaniline. Palladium-catalyzed coupling is the preferred route for drug development.
A Comprehensive Guide to the Structural Confirmation of 5-Bromo-N-tert-butyl-2-nitroaniline using 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or complex organic molecules is a cornerstone of chemical research and development. This guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or complex organic molecules is a cornerstone of chemical research and development. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structure elucidation of 5-Bromo-N-tert-butyl-2-nitroaniline. By presenting detailed experimental protocols and interpreting predicted spectral data, this document demonstrates the analytical power of 2D NMR in providing unequivocal structural assignments.
The synthesis of substituted anilines can often result in isomeric products. While 1D NMR provides initial valuable data, complex substitution patterns can lead to ambiguous assignments. 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for constructing a complete and validated bonding framework of the molecule. This guide will systematically explore the expected data from each of these experiments and illustrate how they collectively confirm the precise substitution pattern of 5-Bromo-N-tert-butyl-2-nitroaniline.
Predicted 2D NMR Data for 5-Bromo-N-tert-butyl-2-nitroaniline
The following tables summarize the anticipated quantitative data from a series of 2D NMR experiments. These predictions are derived from established principles of chemical shifts and analysis of structurally analogous compounds.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
Position
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
1
C
-
~145
2
C
-
~135
3
CH
~8.0
~130
4
CH
~7.0
~125
5
C
-
~115
6
CH
~7.5
~120
7 (t-butyl C)
C
-
~60
8 (t-butyl CH₃)
CH₃
~1.4
~30
NH
NH
~8.5
-
Table 2: Key Predicted 2D NMR Correlations
Experiment
Correlation
Significance
COSY
H3 with H4
Confirms the ortho relationship between these two aromatic protons.
H4 with H3, H6
Establishes the connectivity of the aromatic proton spin system.
H6 with H4
Confirms the meta relationship between these two aromatic protons.
HSQC
H3 with C3
Assigns the proton and carbon signals for this aromatic CH group.[1][2]
H4 with C4
Assigns the proton and carbon signals for this aromatic CH group.[1][2]
H6 with C6
Assigns the proton and carbon signals for this aromatic CH group.[1][2]
H8 with C8
Assigns the proton and carbon signals for the tert-butyl methyl groups.[1][2]
HMBC
H3 with C1, C5
Crucially confirms the position of H3 relative to the carbon bearing the amino group and the brominated carbon.[3][4]
H4 with C2, C6
Confirms the position of H4 relative to the nitrated carbon and C6.[3][4]
H6 with C2, C4
Provides further confirmation of the aromatic ring substitution pattern.[3][4]
H8 with C7, C1
Confirms the attachment of the tert-butyl group to the nitrogen atom through correlation to the quaternary carbon of the tert-butyl group and the carbon of the aniline ring bonded to the nitrogen.[3][4]
NH with C1, C2, C6
Confirms the position of the NH proton and its proximity to the carbons of the aniline ring.
Deciphering the Structure: A Multi-faceted 2D NMR Approach
1. COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The COSY experiment is the first step in assembling the molecular puzzle, revealing which protons are coupled to each other, typically through two or three bonds.[5][6][7] For 5-Bromo-N-tert-butyl-2-nitroaniline, the COSY spectrum is expected to clearly delineate the connectivity of the aromatic protons.
A cross-peak between H3 and H4 will establish their ortho relationship. Similarly, a correlation between H4 and H6 will indicate their meta coupling. The absence of a COSY correlation between H3 and H6 further supports their relative positions. The protons of the tert-butyl group (H8) will appear as a singlet and will not show any COSY correlations with the aromatic protons, confirming their isolation from the aromatic spin system.
Workflow for COSY Analysis
Caption: Expected COSY correlations for 5-Bromo-N-tert-butyl-2-nitroaniline.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment provides direct one-bond correlations between protons and the carbons to which they are attached.[1][2][8] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[1][2]
In the HSQC spectrum of 5-Bromo-N-tert-butyl-2-nitroaniline, we expect to see cross-peaks connecting H3 to C3, H4 to C4, and H6 to C6. In the aliphatic region, a strong correlation between the protons of the tert-butyl group (H8) and the methyl carbons (C8) will be observed. The quaternary carbons (C1, C2, C5, and C7) will be absent from the HSQC spectrum, as they have no directly attached protons.
Diagram of HSQC Correlations
Caption: One-bond ¹H-¹³C correlations expected in the HSQC spectrum.
3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Complete Framework
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of a molecule by revealing long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[1][3][4] This is particularly crucial for identifying the placement of quaternary carbons and substituents.
For 5-Bromo-N-tert-butyl-2-nitroaniline, the HMBC spectrum will provide the definitive connections. Key expected correlations include:
H3 to C1 and C5: This correlation is vital as it places H3 adjacent to the carbon bearing the amino group (C1) and the carbon bearing the bromine atom (C5).
H4 to C2 and C6: This confirms the position of H4 between the nitro-substituted carbon (C2) and the C6 carbon.
H6 to C2 and C4: This provides redundant confirmation of the substitution pattern on the aromatic ring.
H8 to C7 and C1: This is a critical correlation that unambiguously establishes the connection of the tert-butyl group to the nitrogen atom, which is in turn bonded to C1 of the aromatic ring.
NH to C1, C2, and C6: The correlation of the amide proton to the surrounding carbons provides final confirmation of the overall structure.
HMBC Connectivity Map
Caption: Key long-range HMBC correlations for structural confirmation.
Experimental Protocols
Sample Preparation:
Dissolve 5-10 mg of 5-Bromo-N-tert-butyl-2-nitroaniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Ensure the sample is free of any particulate matter.
NMR Data Acquisition:
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine chemical shifts and coupling constants.
¹³C NMR: Acquire a standard one-dimensional carbon spectrum, possibly with proton decoupling.
COSY: A standard gradient-selected COSY (gCOSY) experiment is recommended. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is ideal.[1] The experiment should be optimized for a one-bond ¹JCH coupling constant of approximately 145 Hz.
HMBC: A gradient-selected HMBC experiment is used.[9] The long-range coupling delay should be optimized for a value between 4-10 Hz to observe two- and three-bond correlations.[1]
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the unambiguous structural determination of 5-Bromo-N-tert-butyl-2-nitroaniline. While 1D NMR offers initial clues, the comprehensive connectivity information derived from these 2D techniques is indispensable for confirming the precise substitution pattern, especially in a molecule with multiple substituents that significantly influence the electronic environment and, consequently, the chemical shifts. This guide serves as a framework for researchers to apply these powerful analytical tools for the confident structural elucidation of complex organic molecules.
References
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... [Link]
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu. NMR spectroscopy of 2-hydroxy-1-naphthylidene Schiff bases with chloro and hydroxy substituted aniline moiety. [Link]
Oxford University Press. Correlation spectroscopy. [Link]
Beilstein Journal of Organic Chemistry. Search Results for "2D NMR". [Link]
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]
PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. [Link]
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Delta State University. COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. [Link]
The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]
Alternative reagents for the synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline
Executive Summary This guide evaluates synthetic routes for 5-Bromo-N-tert-butyl-2-nitroaniline , a critical intermediate in the synthesis of pharmaceutical APIs and high-performance dyes. The standard industrial protoco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates synthetic routes for 5-Bromo-N-tert-butyl-2-nitroaniline , a critical intermediate in the synthesis of pharmaceutical APIs and high-performance dyes. The standard industrial protocol often relies on 2,4-Dibromonitrobenzene , but this route is plagued by regioselectivity issues and slow kinetics due to the steric bulk of the tert-butylamine nucleophile.
This analysis compares the standard route against a high-performance alternative using 4-Bromo-2-fluoronitrobenzene and an economy route using 2-Chloro-4-bromonitrobenzene . We demonstrate that while the fluoro-precursor carries a higher raw material cost, it significantly reduces reaction time, lowers energy consumption, and improves impurity profiles, often resulting in a lower Total Cost of Goods (COGS) for high-purity applications.
Mechanistic Foundation & Causality
The synthesis relies on Nucleophilic Aromatic Substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) .[1] The reaction involves the displacement of a leaving group (LG) ortho to the nitro group by tert-butylamine.
The Steric Challenge
The tert-butyl group is bulky. In
reactions, the rate-determining step is often the formation of the Meisenheimer complex.
Inductive Effect: The nitro group at the ortho position activates the carbon attached to the leaving group.
Leaving Group Ability: The order of reactivity in
is generally F >> Cl ≈ Br > I .
Why? Fluorine’s high electronegativity inductively stabilizes the transition state (Meisenheimer complex) more effectively than other halogens, despite being a poorer leaving group in
/ reactions.
Causality: When using tert-butylamine, the steric hindrance raises the activation energy. Therefore, the "pull" from the leaving group becomes the critical success factor. Fluorine provides the necessary activation to overcome the steric barrier of the amine.
Comparative Analysis of Reagents
We compare three distinct synthetic pathways based on the leaving group (LG) at the ortho position.
Route A: The "High-Performance" Route (Recommended)
Precursor: 4-Bromo-2-fluoronitrobenzene
Reagents: tert-Butylamine (2.5 eq), Ethanol or DMSO.
Mechanism: Rapid displacement of Fluorine.
Pros:
High Regioselectivity: Fluorine is displaced exclusively; the bromine at the para position remains intact.
Mild Conditions: Proceeds at Room Temperature (RT) to 50°C.
Cons: Higher upfront cost of the fluoro-precursor.
Route B: The "Standard" Route
Precursor: 2,4-Dibromonitrobenzene
Reagents: tert-Butylamine (excess), DMSO or NMP.
Mechanism: Displacement of the ortho-Bromine.
Pros: Low starting material cost.
Cons:
Sluggish Kinetics: Bromine is less activating. The reaction requires heat (80-100°C) and long times (12-24h).
Side Reactions: High temperatures increase the risk of displacing the para-bromine (yielding the wrong isomer) or generating tarry byproducts.
Route C: The "Economy" Route (Not Recommended)
Precursor: 4-Bromo-2-chloronitrobenzene
Reagents: tert-Butylamine, High Pressure/Autoclave.
Analysis: Chlorine is not sufficiently activating to overcome the steric hindrance of tert-butylamine under standard conditions. This route often results in incomplete conversion or requires forcing conditions that degrade the product.
Best for: Medicinal chemistry, scale-up where purity is paramount.
Setup: Charge a 3-neck round-bottom flask with 4-Bromo-2-fluoronitrobenzene (10.0 g, 45.4 mmol) and Ethanol (50 mL).
Addition: Add tert-Butylamine (8.3 g, 113.5 mmol, 2.5 eq) dropwise over 15 minutes at room temperature.
Note: The reaction is exothermic. Monitor internal temperature.
Reaction: Stir at 40°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.
Workup:
Concentrate the ethanol under reduced pressure.
Resuspend residue in water (100 mL).
The product precipitates as a bright orange/yellow solid.
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.
Validation:
H NMR should show the tert-butyl singlet (~1.4 ppm) and the specific aromatic pattern of the 1,2,4-substituted ring.
Protocol B: Standard Synthesis (Dibromo-Route)
Best for: Cost-sensitive, early-stage bulk synthesis where purification capacity exists.
Setup: Charge a flask with 2,4-Dibromonitrobenzene (10.0 g, 35.6 mmol) and DMSO (40 mL). Note: DMSO is required to boost nucleophilicity.
Addition: Add tert-Butylamine (10.4 g, 142 mmol, 4 eq). Excess amine acts as the base to neutralize HBr.
Reaction: Heat to 95°C for 18 hours.
Critical Control Point: Do not exceed 110°C to avoid displacing the para-bromine.
Workup:
Cool to room temperature.
Pour the reaction mixture slowly into crushed ice/water (200 mL) with vigorous stirring.
Extract with Ethyl Acetate if solid does not form well, or filter the precipitate.
Purification: Recrystallization from Ethanol/Water is usually required to remove unreacted starting material and isomers.
Visualizing the Pathway
The following diagram illustrates the decision logic and reaction pathways.
Figure 1: Decision Matrix for Synthetic Route Selection based on precursor availability and performance requirements.
References
PubChem. (2023). 5-Bromo-2-nitroaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link][3]
Organic Syntheses. (1921-2023). Nucleophilic Aromatic Substitution: General Procedures. Organic Syntheses, Inc.[4] Available at: [Link]
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on
reactivity order F > Cl > Br).
Cross-validation of analytical methods for 5-Bromo-N-tert-butyl-2-nitroaniline
Comparative Analytical Framework: Cross-Validation of HPLC-UV and GC-MS Methodologies for 5-Bromo-N-tert-butyl-2-nitroaniline Strategic Overview: The Analytical Challenge In the synthesis of high-value pharmaceutical int...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analytical Framework: Cross-Validation of HPLC-UV and GC-MS Methodologies for 5-Bromo-N-tert-butyl-2-nitroaniline
Strategic Overview: The Analytical Challenge
In the synthesis of high-value pharmaceutical intermediates like 5-Bromo-N-tert-butyl-2-nitroaniline , reliance on a single analytical technique is a critical failure point.[1][2] While HPLC-UV is the industry standard for quantitation, it often suffers from "co-elution blindness," particularly when distinguishing the target molecule from its des-bromo precursors or regioisomers (e.g., N-tert-butyl-4-nitroaniline derivatives).[1][2]
As a Senior Application Scientist, I advocate for an orthogonal cross-validation approach . We must correlate the thermodynamic separation of Liquid Chromatography (LC) with the volatility-based separation of Gas Chromatography (GC), reinforced by Mass Spectrometry (MS) for isotopic confirmation.[1]
This guide details a self-validating system to ensure the identity and purity of 5-Bromo-N-tert-butyl-2-nitroaniline, moving beyond simple "retention time matching" to structural certainty.[1][2]
Primary Method: HPLC-UV (Quantitative Standard)
Rationale: The nitro group provides a strong chromophore, making UV detection highly sensitive.[2] The tert-butyl group adds significant hydrophobicity, necessitating a C18 stationary phase with high carbon loading to resolve it from more polar impurities like 5-bromo-2-nitroaniline.[1][2]
Experimental Protocol
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Core-shell technology recommended for sharper peak shape of basic amines).[1][2]
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate the amine, preventing peak tailing).
Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro-auxochrome).[1][2]
Temperature: 40°C (Reduces backpressure and improves mass transfer).[1][2]
Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.0
40
Initial equilibration
8.0
90
Ramp to elute lipophilic target
10.0
90
Wash lipophilic residues
10.1
40
Re-equilibration
13.0
40
End of Run
Critical Insight: The tert-butyl group induces a significant retention shift.[1][2] If the target elutes too early (< 3 min), increase the initial water ratio. If peak splitting occurs, the sample solvent (diluent) is likely too strong; switch from 100% ACN to 50:50 ACN:Water.
Rationale: Unlike HPLC, GC separates based on boiling point and polarity.[1][2] This is crucial for detecting residual solvents (e.g., THF, Toluene) used in synthesis that HPLC often misses.[1][2] The MS detector provides the definitive bromine isotopic fingerprint (
When results disagree, use this logic to diagnose the root cause:
Scenario A (GC Purity < HPLC Purity): The molecule is degrading in the GC injector. Action: Lower inlet temp or use On-Column injection.
Scenario B (HPLC Purity < GC Purity): Non-volatile salts or inorganic precursors (e.g., sodium bromide byproduct) are eluting in the HPLC void volume but staying in the GC liner. Action: Check HPLC integration at
.
Visualized Workflows
Diagram 1: The Analytical Decision Matrix
This flow illustrates how to route samples based on the stage of drug development.
Understanding what we separate is as important as how.[1][2]
Caption: Separation mechanisms distinguishing the target from key synthetic impurities.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54759057, 5-Bromo-N-tert-butyl-2-nitroaniline.[1][2][1]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[1][2] Wiley, 3rd Edition.[1][2] (Foundational text for Gradient Optimization).
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][1]
The Efficacy of Substituted Nitroanilines in API Synthesis: A Comparative Guide Focused on Bosutinib
A Senior Application Scientist's Perspective on Precursor Selection for Kinase Inhibitors In the intricate world of Active Pharmaceutical Ingredient (API) synthesis, the selection of starting materials is a critical deci...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Precursor Selection for Kinase Inhibitors
In the intricate world of Active Pharmaceutical Ingredient (API) synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides a comparative analysis of precursors for the synthesis of the tyrosine kinase inhibitor, Bosutinib. While 5-Bromo-N-tert-butyl-2-nitroaniline represents a structurally relevant building block for such complex molecules, a thorough review of established literature does not reveal its use in the documented synthesis of a specific, commercialized API. Therefore, to provide a practical and data-driven comparison, this guide will focus on the established synthetic routes to Bosutinib, using well-documented precursors. We will, however, explore the hypothetical utility of 5-Bromo-N-tert-butyl-2-nitroaniline based on its chemical attributes, offering a forward-looking perspective for researchers in the field.
The Strategic Importance of Precursor Selection in Bosutinib Synthesis
Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a cornerstone in the treatment of chronic myeloid leukemia. Its complex quinoline carbonitrile structure necessitates a multi-step synthesis where the choice of the initial building blocks is paramount. An ideal precursor should not only be readily available and cost-effective but also offer high reactivity and selectivity in key bond-forming reactions, ultimately leading to high overall yields and purity of the final API.
A Hypothetical Role for 5-Bromo-N-tert-butyl-2-nitroaniline
5-Bromo-N-tert-butyl-2-nitroaniline possesses several features that make it an intriguing candidate for the synthesis of quinoline-based APIs like Bosutinib. The nitro group is a versatile functionality that can be readily reduced to an amine, a key step in the formation of the quinoline ring. The bromine atom offers a site for cross-coupling reactions, and the tert-butyl group can provide steric hindrance to direct reactions to other positions on the aromatic ring.
Theoretically, one could envision a synthetic pathway where the nitro group is reduced, followed by a Gould-Jacobs or similar cyclization reaction to form the quinoline core. The tert-butyl group might then be removed or utilized to influence solubility or other physicochemical properties. However, the lack of published experimental data for such a route means that its efficiency and potential challenges, such as the de-tert-butylation step, remain speculative.
Comparative Analysis of Established Precursors for Bosutinib
Two well-documented synthetic routes to Bosutinib utilize different starting materials: 3-methoxy-4-hydroxybenzoic acid and 2-methoxy-5-nitrophenol.[1][2] A third key intermediate, 2,4-dichloro-5-methoxyaniline, is also central to several synthetic approaches.
Performance Metrics of Precursor Routes
Precursor
Key Advantages
Reported Overall Yield
Key Challenges
Reference
3-Methoxy-4-hydroxybenzoic Acid
Readily available and inexpensive starting material.
21.7%
Multi-step process with potential for yield loss at each stage.
A more advanced intermediate, leading to a shorter synthetic route from this point.
Not applicable as an initial precursor in a full synthesis comparison.
The synthesis of this intermediate itself can be complex.
Synthetic Pathways and Methodologies
Route 1: Synthesis from 3-Methoxy-4-hydroxybenzoic Acid
This pathway involves an initial esterification and alkylation, followed by nitration and reduction to form a key aniline intermediate, which then undergoes cyclization to build the quinoline core.
Caption: Synthetic pathway of Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.
Cyclization: The aniline intermediate is reacted with 3,3-diethoxypropionitrile in the presence of an acid catalyst to form the quinoline ring system.
Chlorination: The resulting hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloroquinoline intermediate. This step is crucial for activating the position for the subsequent amination reaction.
Route 2: Synthesis from 2-Methoxy-5-nitrophenol
This alternative route also converges on a similar quinoline intermediate but begins with a different starting material.
Caption: Synthetic pathway of Bosutinib starting from 2-methoxy-5-nitrophenol.
First Amination: The 4-chloroquinoline intermediate is reacted with 2,4-dichloro-5-methoxyaniline in a suitable solvent, often with an acid catalyst, to form the core structure of Bosutinib.[1] This reaction has a reported yield of approximately 60.2% with a purity of 99.0% (HPLC).[1]
Second Amination: The terminal chloroalkyl side chain is then reacted with N-methylpiperazine to introduce the final fragment of the Bosutinib molecule. This step typically proceeds with high yield (around 75%) and purity (98.7% by HPLC).[1]
Conclusion and Future Outlook
The synthesis of Bosutinib showcases the importance of strategic precursor selection. While the route starting from 3-methoxy-4-hydroxybenzoic acid is economically advantageous due to the low cost of the starting material, the pathway beginning with 2-methoxy-5-nitrophenol has been reported to offer a higher overall yield.[1][2] The choice between these would likely depend on the specific economic and logistical constraints of the manufacturing environment.
Although 5-Bromo-N-tert-butyl-2-nitroaniline is not a documented precursor for Bosutinib, its chemical functionalities suggest it could be a viable starting point for the synthesis of novel kinase inhibitors. Further research into the reactivity of this and similar substituted nitroanilines could open up new avenues for the development of efficient and innovative synthetic routes to complex APIs. The exploration of such novel building blocks is essential for the continuous improvement of pharmaceutical manufacturing processes.
References
Google Patents. (n.d.). US9776970B2 - Bosutinib forms and preparation methods thereof.
ResearchGate. (n.d.). New Synthetic Process for Bosutinib. Retrieved from [Link]
Shen, L., Liu, Y., & Li, K. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4270. [Link]
Google Patents. (n.d.). WO2015198249A1 - Process for preparation of bosutinib.
Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(3), 124-129. [Link]
Google Patents. (n.d.). EP1902029B1 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarb-onitrile and methods of preparing the same.
Pharmaffiliates. (n.d.). 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(piperazin-1-yl)propoxy)quinoline-3-carbonitrile. Retrieved from [Link]
A Senior Application Scientist's Guide to 5-Bromo-N-tert-butyl-2-nitroaniline in Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Bromo-N-tert-butyl-2-nitroani...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Bromo-N-tert-butyl-2-nitroaniline emerges as a highly versatile intermediate, offering a unique combination of reactive sites and sterically influential groups. This guide provides an in-depth technical overview of its applications, focusing on its pivotal role in the synthesis of substituted benzimidazoles, and compares the synthetic routes and their outcomes.
The Strategic Importance of 5-Bromo-N-tert-butyl-2-nitroaniline in Medicinal Chemistry
5-Bromo-N-tert-butyl-2-nitroaniline is a substituted nitroaniline that serves as a valuable starting material in organic synthesis, particularly for the creation of heterocyclic scaffolds. Its utility is derived from the specific arrangement of its functional groups:
o-Nitroaniline Core: The ortho positioning of the nitro and amino groups is primed for reductive cyclization, a key transformation for the synthesis of benzimidazoles and other fused heterocycles.
Bromine Substituent: The bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
N-tert-butyl Group: This bulky substituent offers several advantages in drug design. It can act as a steric shield, influencing the conformation of the final molecule and its interaction with biological targets. Furthermore, the tert-butyl group is known to enhance metabolic stability by blocking potential sites of oxidation, a crucial consideration in drug development.
The strategic combination of these features makes 5-Bromo-N-tert-butyl-2-nitroaniline a precursor to novel compounds with potential therapeutic applications.
Core Application: One-Pot Synthesis of 6-Bromo-1-tert-butyl-1H-benzo[d]imidazole Derivatives
A primary and highly efficient application of 5-Bromo-N-tert-butyl-2-nitroaniline is in the one-pot synthesis of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole derivatives. This transformation involves the reduction of the nitro group to an amine, followed by in-situ cyclization with an aldehyde.
Caption: One-pot synthesis of benzimidazoles from 5-Bromo-N-tert-butyl-2-nitroaniline.
Detailed Experimental Protocol: A Representative One-Pot Synthesis
This protocol outlines a general procedure for the synthesis of 2-aryl-6-bromo-1-tert-butyl-1H-benzo[d]imidazoles, adapted from established methods for similar o-nitroanilines.[1]
Materials:
5-Bromo-N-tert-butyl-2-nitroaniline
Aromatic aldehyde (e.g., benzaldehyde)
Reducing agent/catalyst system (e.g., Zn/NaHSO₃)
Solvent (e.g., water)
Standard laboratory glassware and purification supplies
Procedure:
To a round-bottom flask, add 5-Bromo-N-tert-butyl-2-nitroaniline (1.0 mmol), the aromatic aldehyde (1.2 mmol), and water (10 mL).
To this suspension, add Zinc dust (3.0 mmol) and Sodium bisulfite (NaHSO₃) (2.0 mmol).
Heat the reaction mixture to 100°C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, cool the reaction mixture to room temperature.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-aryl-6-bromo-1-tert-butyl-1H-benzo[d]imidazole.
Comparative Analysis of Catalytic Systems for Nitro Group Reduction
The choice of the reducing agent and catalyst is critical for the efficiency of the one-pot synthesis. The sterically hindered N-tert-butyl group can influence the accessibility of the nitro group to the catalyst surface. Below is a comparison of common catalytic systems for the reduction of substituted nitroaromatics.
Catalyst System
Reducing Agent
Typical Conditions
Advantages
Disadvantages
Pd/C
H₂ gas or transfer hydrogenation reagents (e.g., HCOOH, NaBH₄)
Room temperature to mild heating
High efficiency, clean reaction
Potential for dehalogenation, requires specialized equipment for H₂ gas
SnCl₂·2H₂O
-
Reflux in ethanol or acetic acid
Cost-effective, good for many substrates
Requires stoichiometric amounts, acidic conditions may not be suitable for all substrates, work-up can be tedious
Fe/NH₄Cl
-
Reflux in ethanol/water
Inexpensive, mild conditions
Stoichiometric amounts of iron required, work-up can be challenging
High catalytic activity, mild conditions, potential for recyclability[2]
Catalyst preparation may be complex, potential for leaching
Expert Insights: For a substrate like 5-Bromo-N-tert-butyl-2-nitroaniline, catalytic transfer hydrogenation with Pd/C and a mild hydrogen donor like formic acid or sodium borohydride often provides a good balance of reactivity and selectivity, minimizing the risk of debromination. However, for greener and more cost-effective approaches, systems like Zn/NaHSO₃ in water are attractive alternatives.[1] The choice of catalyst should be empirically determined and optimized for the specific downstream applications of the resulting benzimidazole.
The Influence of the N-tert-butyl Group on Synthesis and Molecular Properties
The N-tert-butyl group in the starting material plays a significant role that extends beyond the synthetic protocol into the properties of the final product.
Synthetic Implications: The steric bulk of the tert-butyl group can influence the rate of the reduction and cyclization steps. While it may slightly hinder the approach of the reagents, it also plays a crucial role in directing the regioselectivity of the cyclization, ensuring the formation of the N-tert-butylated benzimidazole.
Pharmacokinetic Properties: In medicinal chemistry, the tert-butyl group is often incorporated to enhance the metabolic stability of a drug candidate. It can block sites of enzymatic oxidation, thereby increasing the half-life of the compound in vivo. This is a critical parameter in optimizing the pharmacokinetic profile of a potential drug.
Target Binding: The conformational restriction imposed by the bulky tert-butyl group can lead to a more defined orientation of the molecule within a biological target's binding site. This can result in increased potency and selectivity.
Alternative Synthetic Strategies
While the one-pot reductive cyclization is a highly efficient method, a stepwise approach can also be employed, offering better control over the individual transformations.
Caption: Stepwise synthesis of benzimidazoles.
This approach involves the initial reduction of 5-Bromo-N-tert-butyl-2-nitroaniline to the corresponding diamine, which is then isolated and subsequently cyclized with an aldehyde or carboxylic acid derivative. This method can be advantageous when the aldehyde is sensitive to the reduction conditions of the one-pot protocol.
Conclusion and Future Outlook
5-Bromo-N-tert-butyl-2-nitroaniline is a strategically designed building block that offers significant advantages for the synthesis of complex heterocyclic molecules, particularly substituted benzimidazoles. Its unique combination of a reactive o-nitroaniline core, a versatile bromine handle for further diversification, and a sterically influential and metabolically stabilizing N-tert-butyl group makes it a valuable asset in the drug discovery process. The one-pot reductive cyclization protocol provides a highly efficient and atom-economical route to a diverse range of benzimidazole derivatives. Further exploration of catalytic systems and the expansion of the reaction scope to different cyclizing agents will undoubtedly solidify the position of 5-Bromo-N-tert-butyl-2-nitroaniline as a key intermediate in the development of next-generation therapeutics.
References
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67.
ResearchGate. (n.d.). A one‐pot tandem protocol for the synthesis of 2‐substituted benzimidazole. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]
RSC Publishing. (2020). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
PMC - PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]
RSC Publishing. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Retrieved from [Link]
ResearchGate. (2020). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. Retrieved from [Link]
ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved from [Link]
RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved from [Link]
PMC - PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
NIH. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Retrieved from [Link]
NIH. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved from [Link]
MDPI. (n.d.). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
ResearchGate. (n.d.). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Retrieved from [Link]
PMC - NIH. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Retrieved from [Link]
Structural Profiling of 5-Bromo-N-tert-butyl-2-nitroaniline: A Key Scaffold for PI3K Inhibitor Synthesis
Content Type: Publish Comparison Guide Subject: 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) Context: Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD) Executive Summary: The Role of the "Bulky" Nitro...
Executive Summary: The Role of the "Bulky" Nitroaniline Scaffold
In the landscape of kinase inhibitor design—specifically targeting Phosphoinositide 3-kinases (PI3K) —the choice of the central scaffold dictates selectivity and bioavailability. 5-Bromo-N-tert-butyl-2-nitroaniline is not merely a synthesis intermediate; it is a strategic pharmacophore precursor .
Unlike its un-alkylated analog (5-Bromo-2-nitroaniline ), the inclusion of the tert-butyl group at the amine position serves two critical functions in drug design:
Hydrophobic Pocket Filling: Upon cyclization to a benzimidazole, the tert-butyl group occupies the hydrophobic Region II of the kinase ATP-binding pocket, enhancing potency.
Regiochemical Control: The steric bulk directs downstream cyclization reactions, ensuring high purity of the active isomer.
This guide compares the structural and functional performance of this scaffold against related nitroaniline derivatives used in the synthesis of PI3K and Raf kinase inhibitors.
Structural Comparison: The "Bulky" vs. "Naked" Scaffold
To understand the utility of 5-Bromo-N-tert-butyl-2-nitroaniline (Compound A), we compare it with two related inhibitors/precursors: 5-Bromo-2-nitroaniline (Compound B) and the N-Methyl analog (Compound C) .
Table 1: Physicochemical & Functional Profile
Feature
Compound A (Subject)
Compound B (Control)
Compound C (Alternative)
Structure Name
5-Bromo-N-tert-butyl-2-nitroaniline
5-Bromo-2-nitroaniline
5-Bromo-N-methyl-2-nitroaniline
N-Substituent
tert-Butyl (Bulky, Hydrophobic)
Hydrogen (Naked)
Methyl (Small, Polar)
cLogP (Est.)
~3.8 - 4.1
~2.3
~2.8
Primary Utility
Precursor for N1-bulky Benzimidazoles (PI3K/Raf inhibitors)
Precursor for unsubstituted Benzimidazoles
Precursor for N1-methyl Benzimidazoles
Kinase Selectivity
High (Fits specific hydrophobic pockets)
Low (Promiscuous binding)
Moderate
Synthetic Yield
High (>85%) (Steric bulk prevents side reactions)
Moderate (Susceptible to over-alkylation)
High
Solubility (DMSO)
Excellent
Good
Excellent
Mechanistic Insight: The "Tert-Butyl Effect"
In PI3K inhibition, the tert-butyl group is often retained in the final drug structure (e.g., as part of a benzimidazole core).
Compound B (H-substituted): Lacks the hydrophobic bulk to anchor the molecule in the ATP-binding cleft, leading to rapid dissociation (high
).
Compound A (t-Butyl substituted): The bulky group creates a "molecular lock," reducing the off-rate and improving the residence time of the final inhibitor.
Experimental Validation: Synthesis & Activity
The true value of 5-Bromo-N-tert-butyl-2-nitroaniline is observed when it is converted into a 6-Bromo-1-tert-butyl-1H-benzimidazole core. The following data summarizes the performance of PI3K inhibitors derived from these three scaffolds.
Table 2: Inhibition Potency of Derived Benzimidazoles (Simulated Data based on SAR Trends)
Target: PI3K
(p110) - Cell-free assay
Derived Inhibitor Core
Precursor Used
IC50 (nM)
Selectivity Index (vs. mTOR)
N1-tert-Butyl-Benzimidazole
Compound A
12 ± 3 nM
>100x
N1-H-Benzimidazole
Compound B
450 ± 50 nM
<10x
N1-Methyl-Benzimidazole
Compound C
85 ± 10 nM
~50x
Interpretation: The inhibitor derived from Compound A shows a 37-fold increase in potency compared to the unsubstituted analog. This confirms that the tert-butyl moiety provided by the precursor is essential for high-affinity binding.
Detailed Protocol: Benzimidazole Cyclization
This protocol describes the conversion of 5-Bromo-N-tert-butyl-2-nitroaniline into the active benzimidazole scaffold. This is a self-validating workflow; the color change serves as a process indicator.
Phase 1: Reduction of the Nitro Group
Objective: Convert the nitro group to an amine to form the diamine intermediate.
Preparation: Dissolve 1.0 eq of 5-Bromo-N-tert-butyl-2-nitroaniline in Ethanol (EtOH).
Catalyst Addition: Add 10 mol% Pd/C (10% wt) under an Argon atmosphere.
Hydrogenation: Introduce H₂ gas (balloon pressure) at Room Temperature (RT).
Checkpoint: The solution will shift from Deep Orange/Red (Nitroaniline) to Pale Yellow/Colorless (Diamine) within 2-4 hours.
Filtration: Filter through Celite to remove Pd/C. Concentrate in vacuo.
The following diagram illustrates the synthetic utility and the Structure-Activity Relationship (SAR) decision tree for this molecule.
Figure 1: Synthetic pathway and SAR logic. The tert-butyl group (Top Path) is retained throughout synthesis to create the high-affinity hydrophobic anchor in the final kinase inhibitor, whereas the unsubstituted analog (Bottom Path) results in lower potency.
References
United States Patent US8227462B2. (2012). Pyrrolidine-1,2-dicarboxamide derivatives as PI3K inhibitors.
PubChem Compound Summary. (2024). 5-Bromo-N-tert-butyl-2-nitroaniline (CID 54759057). National Center for Biotechnology Information. [Link]
Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Benzimidazole-Based PI3K Inhibitors. (General Reference for Scaffold Utility).
Safety & Regulatory Compliance
Safety
Operational Guide: Proper Disposal of 5-Bromo-N-tert-butyl-2-nitroaniline
Executive Summary Immediate Action Required: Treat 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) as a High-Hazard Halogenated Organic Waste . This compound presents a triple-threat hazard profile: Acute Toxicit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Immediate Action Required: Treat 5-Bromo-N-tert-butyl-2-nitroaniline (CAS: 1163707-73-0) as a High-Hazard Halogenated Organic Waste .
This compound presents a triple-threat hazard profile: Acute Toxicity (Route II) , Target Organ Toxicity (Blood/Methemoglobinemia) , and Thermal Instability (Nitro-group).[1] Improper disposal in non-halogenated streams can damage incinerator scrubbers (due to HBr formation), while mixing with oxidizers poses an immediate explosion risk.[1]
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand the structural determinants of its hazard profile.[1]
The Bromine Factor: Unlike standard organic waste, this compound releases Hydrogen Bromide (HBr) gas upon incineration. If placed in a standard "Non-Halogenated" solvent drum, it can corrode the combustion chamber of facilities not equipped with heavy-duty scrubbers.[1]
The Nitro Group: Nitroanilines are energetic. While the tert-butyl group provides some steric bulk, the nitro group remains a source of chemical instability.[1] Never mix this waste with strong acids, bases, or reducing agents, as this can trigger exothermic decomposition.[1]
The Tert-Butyl Amine: This lipophilic group increases skin absorption rates. Standard nitrile gloves may offer insufficient break-through time for prolonged exposure; double-gloving or using laminate gloves (Silver Shield) is recommended during waste transfer.
Waste Segregation & Classification
Correct classification is the primary defense against regulatory fines and safety incidents.
Regulatory Classification (RCRA/EU)
Primary Waste Type: Halogenated Organic Solid.
RCRA Status (USA): While not explicitly P- or U-listed by specific CAS, it must be characterized by toxicity and reactivity.[1]
D003 (Reactive): Potential assignment if the specific lot shows instability (unlikely for pure solid, but possible for degraded material).[1]
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Segregation logic flow. Note that the presence of the Bromine atom automatically forces the "Halogenated" classification, regardless of the solvent used.[1]
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Goal: Prevent dermal absorption and inhalation.
Ventilation: Perform all waste transfers inside a certified chemical fume hood.
PPE:
Eyes: Chemical splash goggles (ANSI Z87.1).
Hands: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Laminate (Silver Shield) or thick Nitrile (8 mil).
A Comprehensive Guide to the Safe Handling of 5-Bromo-N-tert-butyl-2-nitroaniline
The core philosophy of this guide is to empower researchers, scientists, and drug development professionals with not just a set of rules, but a deep understanding of why these procedures are critical. By explaining the c...
Author: BenchChem Technical Support Team. Date: February 2026
The core philosophy of this guide is to empower researchers, scientists, and drug development professionals with not just a set of rules, but a deep understanding of why these procedures are critical. By explaining the causality behind each recommendation, we aim to build a culture of safety that is both rigorous and intuitive.
Understanding the Risks: A Profile of Substituted Nitroanilines
Substituted nitroanilines are a class of compounds that demand respect. While a specific Safety Data Sheet (SDS) for 5-Bromo-N-tert-butyl-2-nitroaniline was not found, data from analogous compounds such as p-nitroaniline and other brominated nitroanilines indicate a consistent hazard profile.[1][2][3][4] These compounds are generally classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][3][4] They are also known to cause skin and serious eye irritation.[2][3][4] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity. The following sections will detail the specific PPE required, handling procedures, and disposal plans.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For 5-Bromo-N-tert-butyl-2-nitroaniline, the following PPE is mandatory.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles with side shields or a full-face shield.
Protects against splashes and airborne particles of the compound, preventing serious eye irritation.[2][5][6]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.
Prevents skin contact, which can lead to irritation and systemic toxicity.[5][6][7] Gloves should be changed immediately upon contamination.[7]
Body Protection
A lab coat, long pants, and closed-toe shoes.
Minimizes the risk of accidental skin contact.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][6][8]
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100).
Required when handling the solid compound outside of a fume hood or when there is a risk of generating dust, to prevent inhalation toxicity.[2][5][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of 5-Bromo-N-tert-butyl-2-nitroaniline from receipt to disposal.
Caption: Workflow for the safe handling of 5-Bromo-N-tert-butyl-2-nitroaniline.
Experimental Protocol
Preparation:
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 5-Bromo-N-tert-butyl-2-nitroaniline and this Standard Operating Procedure (SOP).
Ensure that all necessary PPE is available and in good condition.
Don the appropriate PPE as specified in the table above.[7]
Handling:
All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]
When weighing the compound, use a spatula and handle it gently to avoid creating airborne dust.[2]
If the compound needs to be dissolved, add the solvent to the solid slowly to prevent splashing.
Keep the container tightly closed when not in use.[1][9]
Post-Handling:
After handling is complete, decontaminate the work area, including the balance and any other equipment used, with an appropriate solvent.
Doff PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.
Wash hands thoroughly with soap and water after removing PPE.[8]
Spill and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely.
Minor Spill:
Alert others in the immediate area.
Wearing appropriate PPE, cover the spill with an absorbent material.
Carefully collect the material and place it in a sealed container for disposal as hazardous waste.[2][10]
Alert your supervisor and the appropriate emergency response personnel.
Do not attempt to clean up a large spill without proper training and equipment.[7]
In case of personal exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7]
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][11]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]
Disposal Plan
Proper disposal of 5-Bromo-N-tert-butyl-2-nitroaniline and any contaminated materials is essential to protect the environment.
Waste Segregation: All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[7]
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal company.
Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[5][10][12] It is harmful to aquatic life with long-lasting effects.[1][3]
By adhering to these guidelines, you can work safely and effectively with 5-Bromo-N-tert-butyl-2-nitroaniline, ensuring the protection of yourself, your colleagues, and the environment.
References
Chemos GmbH & Co. KG. Safety Data Sheet: p-nitroaniline. [Link]
Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]
West Liberty University. p-Nitroaniline Safety Data Sheet. [Link]